molecular formula C11H17NO2 B1676337 Metaterol CAS No. 3571-71-9

Metaterol

カタログ番号: B1676337
CAS番号: 3571-71-9
分子量: 195.26 g/mol
InChIキー: LVISWIXSNZQRHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metaterol is a bioactive chemical.

特性

IUPAC Name

3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVISWIXSNZQRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863209
Record name 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3571-71-9
Record name 3-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metaterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBU4V9QUHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metaproterenol: A Technical Guide to its Mechanism of Action on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaproterenol (B1677457), also known as orciprenaline, is a sympathomimetic agent belonging to the phenylethanolamine class. It functions as a moderately selective beta-2 adrenergic receptor agonist.[1][2] This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling cascades initiated by metaproterenol upon binding to beta-adrenergic receptors. The primary therapeutic action of metaproterenol is bronchodilation, achieved through the relaxation of smooth muscle in the airways, making it a valuable agent in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4] This document details the pharmacodynamics of metaproterenol, including its binding affinity, potency, and intrinsic activity, supported by quantitative data. Furthermore, it outlines the standard experimental protocols for radioligand binding and cyclic AMP accumulation assays, which are fundamental to characterizing the interaction of ligands with beta-adrenergic receptors.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.[5] These receptors are classified into three main subtypes: β1, β2, and β3.[5] Metaproterenol primarily targets β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi, uterus, and vasculature supplying skeletal muscle.[2][3] Its agonistic activity at these receptors initiates a signaling cascade that results in smooth muscle relaxation, thereby alleviating bronchoconstriction.[6] While demonstrating a degree of selectivity for β2 receptors, metaproterenol can also interact with β1 receptors, particularly at higher concentrations, which can lead to cardiovascular side effects such as tachycardia.[6]

Mechanism of Action

The therapeutic effect of metaproterenol is mediated through its action as an agonist at beta-2 adrenergic receptors.[1] The binding of metaproterenol to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs subunit then dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase.[2][3]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[3][6] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates several intracellular proteins, which culminates in a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, leading to bronchodilation.[6]

Signaling Pathway Diagram

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Metaproterenol Metaproterenol B2AR β2-Adrenergic Receptor Metaproterenol->B2AR Binds Gs Gs Protein (GDP-bound) B2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs_active Gs Protein (GTP-bound) Gs->Gs_active GDP -> GTP Gs_active->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylates Targets

Metaproterenol-induced β2-adrenergic signaling cascade.

Quantitative Pharmacodynamics

The interaction of metaproterenol with beta-adrenergic receptors can be quantified by its binding affinity (KD), functional potency (EC50), and intrinsic activity. These parameters are crucial for understanding its pharmacological profile and for comparing it with other beta-agonists.

ParameterReceptor SubtypeValueUnitReference
Binding Affinity (log KD) Human β2-Adrenergic Receptor-5.30[1]
Functional Potency (log EC50) Human β2-Adrenergic Receptor (cAMP accumulation)-7.07[1]
Intrinsic Activity (% of Isoproterenol) Human β2-Adrenergic Receptor109.2 ± 3.7%[1]
  • Binding Affinity (KD): This value represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower KD value indicates a higher binding affinity.

  • Functional Potency (EC50): This is the concentration of the drug that produces 50% of its maximal effect. It is a measure of the drug's potency in a functional assay.

  • Intrinsic Activity: This parameter describes the ability of a drug to elicit a response upon binding to the receptor, relative to a full agonist. Metaproterenol's intrinsic activity of approximately 109% compared to isoproterenol (B85558) indicates that it is a full agonist at the β2-adrenergic receptor.[1]

Experimental Protocols

The characterization of metaproterenol's interaction with beta-adrenergic receptors relies on established in vitro assays. The following sections provide detailed methodologies for two key experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and density of receptors in a given tissue or cell preparation.[7][8]

Objective: To determine the binding affinity (Ki) of metaproterenol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing the beta-adrenergic receptor subtype of interest.

  • Radioligand (e.g., [125I]-Cyanopindolol or [3H]-CGP 12177).[7]

  • Non-labeled competitor (metaproterenol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9]

  • Wash buffer (ice-cold).

  • Glass fiber filters (pre-soaked in polyethyleneimine).[9]

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation.[9]

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition Binding: Add increasing concentrations of unlabeled metaproterenol to the wells.

  • Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[9]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[9]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the metaproterenol concentration. The IC50 value (the concentration of metaproterenol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Metaproterenol) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Metaproterenol Serial Dilution Competitor_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of the agonist's potency and efficacy.

Objective: To determine the potency (EC50) and intrinsic activity of metaproterenol at β2-adrenergic receptors.

Materials:

  • Whole cells expressing the β2-adrenergic receptor.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Metaproterenol.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

  • Agonist Stimulation: Add increasing concentrations of metaproterenol to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the metaproterenol concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax). The intrinsic activity is calculated by comparing the Emax of metaproterenol to that of a full agonist like isoproterenol.

Experimental Workflow Diagram:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Cell_Plating Plate Cells Pre_incubation Pre-incubate with PDE Inhibitor Cell_Plating->Pre_incubation Agonist_Addition Add Metaproterenol (Dose-Response) Pre_incubation->Agonist_Addition Incubation Incubate at 37°C Agonist_Addition->Incubation Lysis Lyse Cells Incubation->Lysis cAMP_Quant Quantify cAMP Lysis->cAMP_Quant Data_Analysis Calculate EC50 and Intrinsic Activity cAMP_Quant->Data_Analysis

Workflow for a cAMP accumulation assay.

Conclusion

Metaproterenol exerts its therapeutic effects as a bronchodilator through its agonistic activity at β2-adrenergic receptors. This interaction triggers a well-defined signaling cascade involving Gs protein activation, adenylyl cyclase stimulation, and increased intracellular cAMP levels, ultimately leading to smooth muscle relaxation. Quantitative analysis demonstrates that metaproterenol is a full and potent agonist at β2-adrenergic receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of metaproterenol and other beta-adrenergic agonists, which is essential for the development of more effective and selective respiratory therapeutics.

References

Chemical structure and properties of Metaterol (C11H17NO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaterol, also known as isofenefrine or isopropylnoradrianol, is a sympathomimetic agent belonging to the phenethylamine (B48288) class of compounds. With the molecular formula C11H17NO2, it is structurally characterized as 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Classified as a beta-adrenergic receptor agonist, this compound is of interest for its potential bronchodilator and sympathomimetic activities. This technical guide provides a comprehensive overview of the chemical structure, known properties, and generalized experimental protocols relevant to the study of this compound. Due to the limited availability of specific experimental data for this compound, this document also includes established methodologies for the synthesis, characterization, and biological evaluation of beta-adrenergic agonists, which can be adapted for the investigation of this compound.

Chemical Structure and Properties

This compound is a phenylethanolamine derivative with a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain and a meta-hydroxyl group on the phenyl ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol-
Molecular Formula C11H17NO2-
Molecular Weight 195.26 g/mol -
CAS Number 3571-71-9-
Melting Point 124-125 °C[1]
Boiling Point 355.9 ± 27.0 °C (Predicted)[1]
pKa 9.76 ± 0.10 (Predicted)[1]
LogP 1.3[2]
Solubility Soluble in ethanol (B145695).-

Mechanism of Action: Beta-Adrenergic Signaling Pathway

As a beta-adrenergic receptor agonist, this compound is expected to bind to and activate beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) BAR Beta-Adrenergic Receptor (β-AR) This compound->BAR Binds to G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: General Beta-Adrenergic Signaling Pathway Activated by this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound (3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol) can be adapted from standard methods for the synthesis of phenylethanolamines. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Material: 3-Hydroxyacetophenone Step1 Bromination (e.g., with Br2 in acetic acid) Start->Step1 Intermediate1 Intermediate: 2-Bromo-1-(3-hydroxyphenyl)ethan-1-one Step1->Intermediate1 Step2 Amination (Reaction with isopropylamine) Intermediate1->Step2 Intermediate2 Intermediate: 1-(3-Hydroxyphenyl)-2-(isopropylamino)ethan-1-one Step2->Intermediate2 Step3 Reduction (e.g., with NaBH4 or catalytic hydrogenation) Intermediate2->Step3 Product Product: This compound Step3->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized Synthetic Workflow for this compound.

Methodology:

  • Bromination of 3-Hydroxyacetophenone: 3-Hydroxyacetophenone is reacted with a brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1-(3-hydroxyphenyl)ethan-1-one. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Amination: The resulting alpha-bromoketone is then reacted with isopropylamine (B41738) to substitute the bromine atom with an isopropylamino group, forming 1-(3-hydroxyphenyl)-2-(isopropylamino)ethan-1-one. This reaction is often performed in a polar solvent like ethanol or acetonitrile.

  • Reduction of the Ketone: The ketone functional group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH4) in methanol (B129727) or through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This step yields the final product, this compound.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system to obtain high-purity this compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity Assays

The beta-adrenergic agonist activity of this compound can be evaluated using a series of in vitro assays.

Biological_Assay_Workflow Start This compound Compound Assay1 Radioligand Binding Assay Start->Assay1 Assay2 Adenylyl Cyclase Activation Assay Start->Assay2 Assay3 Functional Assay (e.g., Airway Smooth Muscle Relaxation) Start->Assay3 Result1 Determine Receptor Binding Affinity (Ki) Assay1->Result1 Result2 Measure cAMP Production (EC50) Assay2->Result2 Result3 Evaluate Physiological Response Assay3->Result3

Caption: Workflow for Biological Evaluation of this compound.

3.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for beta-adrenergic receptors.

  • Materials:

    • Membrane preparations from cells or tissues expressing beta-adrenergic receptors (e.g., HEK293 cells transfected with β1- or β2-adrenergic receptors).

    • A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [³H]dihydroalprenolol).

    • This compound solution at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Protocol:

    • Incubate the membrane preparations with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

3.2.2. Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP.

  • Materials:

    • Whole cells or membrane preparations expressing beta-adrenergic receptors.

    • This compound solution at various concentrations.

    • ATP (substrate for adenylyl cyclase).

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Protocol:

    • Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.

    • Add varying concentrations of this compound and incubate for a defined period.

    • Terminate the reaction and lyse the cells (if using whole cells).

    • Measure the concentration of cAMP in the samples using a commercial assay kit.

    • Plot the concentration of cAMP produced against the concentration of this compound to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Toxicology and Pharmacokinetics

Specific toxicological and pharmacokinetic data for this compound are not extensively documented. General toxicological evaluation for a novel beta-adrenergic agonist would involve a tiered approach, starting with in vitro cytotoxicity assays and progressing to in vivo studies in animal models to assess acute and chronic toxicity, as well as pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound (C11H17NO2) is a beta-adrenergic receptor agonist with potential therapeutic applications as a sympathomimetic and bronchodilator. This technical guide has summarized its chemical structure and properties and provided a framework of generalized experimental protocols for its synthesis, characterization, and biological evaluation. Further research is required to fully elucidate the specific pharmacological profile, signaling pathways, and safety of this compound. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to advance the scientific understanding of this compound.

References

Synthesis and Purification of Metaterol: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Metaterol (also known as Orciprenaline or Metaproterenol) for laboratory applications. The document details a common synthetic pathway, purification protocols, and analytical characterization methods. It is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development.

Introduction

This compound is a moderately selective β2-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma and other respiratory conditions.[1][2] Its pharmacological action is mediated through the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1][3] For laboratory research purposes, the availability of high-purity this compound is crucial for accurate and reproducible experimental results. This guide outlines a reliable method for its synthesis and subsequent purification.

Chemical Structure:

IUPAC Name: 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol[4]

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves a multi-step process starting from 3,5-dihydroxyacetophenone. The general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

A 3,5-Dihydroxyacetophenone B Bromination A->B Br2 C 2-Bromo-3',5'-dihydroxyacetophenone B->C D N-Benzylation & Amination C->D N-Benzoylisopropylamine E 1-(3,5-Dihydroxyphenyl)-2- (N-benzyl-N-isopropylamino)ethanone D->E F Reduction E->F NaBH4 G N-(3,5-Dihydroxyphenacyl)- N-isopropylbenzylamine F->G H Catalytic Hydrogenation (Debenzylation) G->H H2, Pd/C I This compound H->I

Caption: Synthetic pathway for this compound starting from 3,5-dihydroxyacetophenone.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 3,5-Dihydroxyacetophenone

  • Dissolve 3,5-dihydroxyacetophenone in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture at room temperature while stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-bromo-3',5'-dihydroxyacetophenone.

Step 2: N-Benzylation and Amination

  • Dissolve 2-bromo-3',5'-dihydroxyacetophenone and N-benzylisopropylamine in a polar aprotic solvent like acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting residue is 1-(3,5-dihydroxyphenyl)-2-(N-benzyl-N-isopropylamino)ethanone.

Step 3: Reduction of the Ketone

  • Dissolve the product from Step 2 in a suitable alcoholic solvent, such as methanol (B129727) or ethanol (B145695).

  • Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.

  • Stir the reaction mixture at room temperature for a few hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(3,5-dihydroxyphenacyl)-N-isopropylbenzylamine.

Step 4: Catalytic Hydrogenation (Debenzylation)

  • Dissolve the product from Step 3 in ethanol.

  • Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) for several hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and catalysts. A combination of recrystallization and column chromatography is typically employed to achieve high purity.

Experimental Protocol: Purification

Method 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

  • Dry the crystals under vacuum to obtain purified this compound.

Method 2: Column Chromatography

  • Prepare a silica (B1680970) gel column using a suitable solvent system. A common mobile phase for the purification of polar amino alcohols is a mixture of a polar organic solvent (e.g., ethyl acetate (B1210297) or methanol) and a less polar solvent (e.g., dichloromethane (B109758) or hexane), often with a small amount of a basic modifier like triethylamine (B128534) to prevent tailing.[8]

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Data Presentation
ParameterMethodExpected Value/Result
Melting PointMelting Point Apparatus100 °C
¹H NMR NMR SpectroscopyPeaks corresponding to aromatic protons, the methine proton of the isopropyl group, the methylene (B1212753) protons, the hydroxyl protons, and the methyl protons of the isopropyl group.
¹³C NMR NMR SpectroscopySignals for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.
Mass Spectrum Mass SpectrometryMolecular ion peak (M+H)⁺ at m/z 212.128[9]
PurityHPLC>98% (typical for laboratory use)
YieldGravimetric AnalysisVaries depending on scale and optimization (typically 40-60% overall)

Note: The provided NMR and mass spectrometry data are based on predicted spectra and literature values for Orciprenaline/Metaproterenol.[9] Actual experimental data should be acquired and compared for confirmation.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that ultimately leads to bronchodilation.

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR G_protein Gs Protein (αβγ) B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP to PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Myosin_LC_Kinase Myosin Light Chain Kinase PKA_active->Myosin_LC_Kinase phosphorylates & inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LC_Kinase->Bronchodilation leads to

Caption: this compound-induced β2-adrenergic receptor signaling pathway.

The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[9][10] The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase.[11] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[12][13] PKA, in turn, phosphorylates several target proteins, including myosin light chain kinase, which ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[9]

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound for laboratory use. By following the outlined protocols, researchers can obtain high-purity this compound, enabling reliable and accurate in vitro and in vivo studies. The provided analytical data and mechanism of action overview further support the use of this compound in a research setting. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

The Pharmacological Profile of Metaterol and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a lesser-known sympathomimetic amine reveals a sparse landscape of publicly available pharmacological data, precluding a comprehensive analysis.

Metaterol, also known by the names isofenefrine and isopropylnoradrianol, is a sympathomimetic and bronchodilator belonging to the phenethylamine (B48288) family of compounds.[1] Despite its classification as a beta-adrenergic receptor agonist, a thorough review of scientific literature reveals that this compound was never marketed for clinical use.[1] Consequently, there is a significant scarcity of in-depth pharmacological data available in the public domain, making a comprehensive technical guide on its core pharmacological profile and that of its analogs challenging.

Receptor Binding Affinity and Functional Activity

This compound is identified as a beta-adrenergic receptor agonist.[2] This classification suggests that it binds to and activates beta-adrenergic receptors, which are G protein-coupled receptors crucial in the regulation of cardiovascular and respiratory functions. The activation of these receptors, particularly the beta-2 subtype in the bronchial smooth muscle, leads to bronchodilation.

However, specific quantitative data on this compound's binding affinity (Ki or Kd values) for beta-1 and beta-2 adrenergic receptor subtypes are not detailed in the available literature. Similarly, functional activity data, such as EC50 or Emax values from in vitro assays like cAMP accumulation assays, which would quantify its potency and efficacy as an agonist, are not publicly documented.

Signaling Pathways

As a beta-adrenergic receptor agonist, this compound would be expected to activate the canonical beta-adrenergic signaling pathway. Upon binding to the receptor, it would induce a conformational change, leading to the activation of adenylyl cyclase via the stimulatory G protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the airways.

Beta_Adrenergic_Signaling cluster_cell Cell Membrane This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Gs_protein Gs Protein BetaReceptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (e.g., Bronchodilation) PKA->Response leads to

Caption: Proposed Beta-Adrenergic Signaling Pathway for this compound.

Pharmacokinetics and Analogs

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. The lack of clinical development means that pharmacokinetic studies in animals or humans were likely limited and not published.

Furthermore, the scientific literature does not contain information on the synthesis or pharmacological testing of this compound analogs. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure relates to biological activity and for the development of new, improved compounds, have not been reported for a series of this compound analogs.

Experimental Protocols

Due to the absence of published primary research articles detailing the pharmacological characterization of this compound, specific experimental protocols for assays such as radioligand binding, functional assays, or in vivo studies cannot be provided.

For researchers interested in the general methodologies used to characterize beta-adrenergic agonists, the following outlines a typical experimental workflow.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki for β1/β2) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC50, Emax) Synthesis->Functional_Assay Data_Analysis Data Analysis & SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model Animal Model of Bronchoconstriction PK_Study Pharmacokinetic Study (ADME) Animal_Model->PK_Study PD_Study Pharmacodynamic Study (e.g., Bronchodilator effect) Animal_Model->PD_Study Data_Analysis->Animal_Model Lead Compound Selection

Caption: General Experimental Workflow for β-Agonist Characterization.
General Radioligand Binding Assay Protocol

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This typically involves incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor. The unlabeled compound of interest (in this case, this compound) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.

General cAMP Accumulation Assay Protocol

Functional assays, such as cAMP accumulation assays, are used to measure the ability of a compound to activate a receptor and elicit a cellular response. Cells expressing the beta-adrenergic receptor are treated with varying concentrations of the agonist (this compound). The activation of the receptor leads to the production of intracellular cAMP. The amount of cAMP produced is then quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The data is then used to generate a dose-response curve from which the potency (EC50) and efficacy (Emax) of the compound can be determined.

Conclusion

While this compound is identified as a beta-adrenergic agonist, the lack of its commercialization has resulted in a dearth of publicly available, in-depth pharmacological data. The information required to construct a comprehensive technical guide, including quantitative data on receptor binding and functional activity, detailed pharmacokinetic profiles, and studies on its analogs, is not present in the current scientific literature. The signaling pathway and general experimental workflows presented here are based on the established pharmacology of beta-adrenergic agonists in general and are intended to provide a theoretical framework in the absence of specific data for this compound. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential analogs.

References

Metaproterenol: A Technical Guide on its Role as a Beta-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides a detailed technical overview of Metaproterenol's function as a beta-adrenergic receptor agonist. Initial research into "Metaterol" suggests a likely misspelling of the closely related and clinically significant compound, Metaproterenol (also known as Orciprenaline). This compound itself is an obscure compound that was never marketed, making a detailed technical guide on it impractical. Therefore, this guide will focus on Metaproterenol, a well-documented bronchodilator, to fulfill the core requirements of the request. Metaproterenol is a moderately selective beta-2 adrenergic receptor agonist used in the treatment of asthma and bronchospasm.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of its mechanism of action, experimental validation, and physiological effects.

Core Mechanism of Action

Metaproterenol functions as a direct-acting sympathomimetic agent, with its primary therapeutic effects mediated through the stimulation of beta-2 adrenergic receptors (β2AR).[3] While it is considered moderately selective for β2AR, at higher doses, it can also stimulate beta-1 adrenergic receptors.[4] The activation of β2AR, which are G-protein coupled receptors, initiates a downstream signaling cascade that results in the relaxation of smooth muscle, particularly in the bronchioles.[5]

Upon binding to the β2AR, Metaproterenol induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[1][6]

Signaling Pathway of Metaproterenol

Metaproterenol_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Metaproterenol Metaproterenol Beta2AR β2-Adrenergic Receptor Metaproterenol->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Metaproterenol upon binding to the β2-adrenergic receptor.

Quantitative Data

The following table summarizes the available quantitative data for Metaproterenol's activity as a beta-adrenergic receptor agonist.

ParameterValueReceptor/SystemReference
IC50 68 nMβ2-Adrenergic Receptor[3]

Experimental Protocols

A comprehensive understanding of Metaproterenol's activity is derived from various in vitro and in vivo experimental models. Below are representative methodologies for key experiments.

In Vitro Receptor Binding and Functional Assays

A common experimental workflow to determine the affinity and functional potency of a β2AR agonist like Metaproterenol involves radioligand binding assays and cAMP accumulation assays.

Objective: To quantify the binding affinity (Ki) and functional potency (EC50) of Metaproterenol at the β2-adrenergic receptor.

Materials:

  • Human embryonic kidney (HEK) 293 cells stably expressing the human β2-adrenergic receptor.

  • Radioligand, e.g., [3H]-dihydroalprenolol (a non-selective beta-adrenergic antagonist).

  • Metaproterenol sulfate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation counter.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing β2AR to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Competitive Radioligand Binding Assay (for Ki):

    • Incubate cell membranes with a fixed concentration of [3H]-dihydroalprenolol and varying concentrations of Metaproterenol.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

  • cAMP Accumulation Assay (for EC50):

    • Plate the HEK-293-β2AR cells in 96-well plates.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of Metaproterenol for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit.

    • Plot the cAMP concentration against the Metaproterenol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis start HEK-293 Cells (Expressing β2AR) membrane_prep Cell Membrane Preparation start->membrane_prep cAMP_assay cAMP Accumulation Assay start->cAMP_assay binding_assay Competitive Radioligand Binding Assay membrane_prep->binding_assay ki_calc Calculate Ki binding_assay->ki_calc ec50_calc Calculate EC50 cAMP_assay->ec50_calc

Caption: A generalized workflow for in vitro characterization of Metaproterenol.

Pharmacokinetics and Metabolism

Metaproterenol is well-absorbed from the gastrointestinal tract following oral administration.[6] However, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[6] The primary route of metabolism is conjugation to glucuronic acid.[6] The onset of bronchodilation after oral administration is approximately 30 minutes, with a duration of action of about 2-6 hours.[6]

Clinical Indications and Adverse Effects

Metaproterenol is indicated for the treatment of bronchial asthma and for reversible bronchospasm that may occur in association with bronchitis and emphysema.[5]

Common adverse effects are consistent with its mechanism of action as a sympathomimetic amine and include tachycardia, nervousness, and tremor.[7] Due to its moderate selectivity for β2 receptors, cardiac side effects such as palpitations can occur, particularly at higher doses, due to off-target activation of β1 receptors.[4]

Conclusion

Metaproterenol is a moderately selective β2-adrenergic receptor agonist that exerts its therapeutic effect through the activation of the adenylyl cyclase/cAMP signaling pathway, leading to bronchodilation. While it has been a valuable therapeutic agent, its use has been somewhat superseded by newer, more selective β2-agonists with fewer cardiovascular side effects and longer durations of action.[8] Nevertheless, a thorough understanding of its pharmacology remains crucial for researchers in the field of respiratory drug development.

References

Structural and Functional Divergence of Phenylephrine and Metaterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888) and Metaterol, both phenylethanolamine derivatives, exhibit distinct pharmacological profiles dictated by subtle structural modifications. This technical guide provides an in-depth analysis of the structural relationship between the selective α1-adrenergic receptor agonist, phenylephrine, and the presumed β-adrenergic receptor agonist, this compound. We explore the chemical disparities that govern their receptor selectivity and downstream signaling pathways. This document summarizes key quantitative data, presents detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex biological processes and workflows.

Introduction

The adrenergic system, a critical component of the sympathetic nervous system, is modulated by a variety of endogenous and synthetic compounds. Among these, phenylethanolamine derivatives form a cornerstone of modern pharmacology. This guide focuses on two such molecules: phenylephrine, a well-established α1-adrenergic agonist, and this compound, a less-characterized β-adrenergic agonist. Understanding the structural nuances that lead to their differential receptor engagement is paramount for the rational design of novel therapeutics with improved selectivity and efficacy.

Chemical Structure and Core Relationship

Phenylephrine and this compound share a common phenylethanolamine scaffold, which consists of a phenyl group attached to an ethanolamine (B43304) side chain. The core structural relationship lies in this shared backbone. However, a key difference in the substituent on the amine nitrogen atom dramatically influences their pharmacological activity.

  • Phenylephrine: Chemically named (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol, it possesses a methyl group attached to the amine.

  • This compound: Also known as isofenefrine or isopropylnoradrianol, its chemical name is 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. It features a bulkier isopropyl group on the amine nitrogen.

This seemingly minor alteration is the primary determinant of their divergent receptor selectivity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for phenylephrine and related compounds to infer the properties of this compound. Due to the limited availability of specific quantitative data for this compound, data for the structurally similar compound orciprenaline (metaproterenol) is included for comparative purposes.

Table 1: Receptor Binding Affinities (pKi)

CompoundReceptor SubtypepKiSpeciesReference
Phenylephrine α1A5.4Human[1]
α1B~5.0-6.0Rat[2]
α1D~5.0-6.0Rat[2]
Orciprenaline α14.79 (pKB)Rat[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pKB is the negative logarithm of the antagonist dissociation constant.

Table 2: Functional Potency (pEC50)

CompoundAssayReceptor SubtypepEC50SpeciesReference
Phenylephrine IP1 Accumulationα1A~5.5-7.3Canine, Rat[2]
Vasoconstrictionα1~5.3Rat[4]
Orciprenaline cAMP Accumulationβ2~6.2Not Specified[5]

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Mechanism of Action and Signaling Pathways

The structural differences between phenylephrine and this compound direct them to different G protein-coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.

Phenylephrine: α1-Adrenergic Agonist

Phenylephrine is a selective agonist of α1-adrenergic receptors.[6][7] Upon binding, it induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G protein.[8] Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to various cellular responses, most notably smooth muscle contraction.[8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Phenylephrine Phenylephrine alpha1_AR α1-Adrenergic Receptor Phenylephrine->alpha1_AR Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Phenylephrine's Gq-coupled signaling pathway.
This compound: Presumed β-Adrenergic Agonist

This compound is classified as a β-adrenergic receptor agonist. Due to the isopropyl group on its amine, it is expected to show selectivity for β-receptors over α-receptors. The structurally related compound, orciprenaline, is a moderately selective β2-adrenergic agonist.[5][10] Activation of β-adrenergic receptors leads to the stimulation of the Gs alpha subunit of the associated G protein. Activated Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[10] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation (bronchodilation) and increased cardiac muscle contractility and heart rate.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Gs Gs Protein beta_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response phosphorylates targets

This compound's presumed Gs-coupled signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of compounds like phenylephrine and this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes expressing α1 or β-adrenergic receptors) Incubate Incubate Receptor, Radioligand, and Unlabeled Ligand at 37°C Receptor_Prep->Incubate Ligand_Prep Prepare Serial Dilutions of Unlabeled Ligand (Phenylephrine or this compound) Ligand_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [³H]-prazosin for α1, [³H]-CGP12177 for β) Radioligand_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Count Quantify Radioactivity on Filters using Scintillation Counting Wash->Count Plot Plot % Inhibition vs. Log[Unlabeled Ligand] Count->Plot Calculate Calculate IC50 and Ki Values Plot->Calculate

Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the adrenergic receptor subtype of interest (e.g., α1A, β1, β2).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of the unlabeled test compound (phenylephrine or this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the unlabeled compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger for Gs-coupled receptors.

Protocol Steps:

  • Cell Seeding: Seed cells expressing the β-adrenergic receptor of interest into a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the cells.

  • Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Add a lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor.

  • Incubation: Incubate for 1 hour at room temperature to allow for the competitive binding of cellular cAMP and cAMP-d2 to the antibody.

  • Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration to determine the EC50 value.

IP-One Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, to measure the activation of Gq-coupled receptors.

Protocol Steps:

  • Cell Seeding: Plate cells expressing the α1-adrenergic receptor subtype in a 384-well plate.

  • Compound Addition: Add varying concentrations of the test compound (e.g., phenylephrine) in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Stimulation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Add HTRF reagents: IP1-d2 and an anti-IP1 antibody conjugated to a fluorescent donor.

  • Incubation: Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Determine the HTRF ratio and plot it against the logarithm of the compound concentration to calculate the EC50.

Conclusion

The structural divergence between phenylephrine and this compound, specifically the substitution at the amine nitrogen, is a classic example of how minor chemical modifications can profoundly alter pharmacological specificity. Phenylephrine's methyl group favors interaction with α1-adrenergic receptors, leading to Gq-mediated vasoconstriction. In contrast, the bulkier isopropyl group of this compound sterically hinders binding to α-receptors and promotes engagement with β-adrenergic receptors, presumably leading to Gs-mediated responses like bronchodilation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation and development of selective adrenergic agonists.

References

The Critical Impact of Stereoisomerism on the Biological Activity of β-Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a pivotal role in the pharmacological activity of numerous drugs, particularly those targeting G-protein coupled receptors such as the β-adrenergic receptors. The spatial arrangement of atoms within a molecule can drastically alter its binding affinity, efficacy, and pharmacokinetic profile. This guide explores the core principles of stereoisomerism and its profound influence on the biological activity of β-adrenergic receptor modulators, with a specific focus on the β-blocker metoprolol (B1676517) and the β2-agonist fenoterol (B1672521). Through a detailed examination of their stereoisomers, this document will illustrate the critical importance of chirality in drug design and development. Quantitative data is presented in structured tables, key experimental protocols are detailed, and essential concepts are visualized through signaling pathways and experimental workflow diagrams.

Introduction to Stereoisomerism in Drug Action

Molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms are known as stereoisomers.[1][2] This phenomenon, known as stereochemistry, is a fundamental concept in pharmacology because biological systems, including receptors and enzymes, are inherently chiral and can exhibit a high degree of stereoselectivity.[3][4]

Enantiomers, a type of stereoisomer, are non-superimposable mirror images of each other.[5] They often possess identical physicochemical properties in an achiral environment, making their separation challenging.[2][6] However, in a chiral biological environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles.[7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[7]

Case Study: Metoprolol - A Stereoselective β-Blocker

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It possesses a single chiral center, and is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers.

Differential Pharmacological Activity

The β-blocking activity of metoprolol primarily resides in the (S)-enantiomer, which exhibits a significantly higher affinity for β1-adrenergic receptors compared to the (R)-enantiomer.[8] The (S)-(-)-enantiomer of metoprolol shows a preference for β1-adrenergic receptors, while the (R)-(+)-isomer is a non-selective β-blocker, affecting both β1 and β2 receptors equally.[8]

Pharmacokinetic Profile

Studies have revealed stereoselective pharmacokinetics for metoprolol enantiomers. Following oral administration of the racemate, plasma concentrations of the (S)-enantiomer are generally higher than those of the (R)-enantiomer.[9] This is attributed to stereoselective metabolism and the first-pass effect.[10] Interestingly, the oral clearance of both enantiomers appears to decrease with multiple dosing, suggesting a potential saturation of the first-pass metabolism.[11]

Quantitative Data
StereoisomerReceptor SelectivityPrimary Biological Activity
(S)-Metoprololβ1-selectiveβ-adrenergic receptor antagonist[8]
(R)-MetoprololNon-selective (β1 and β2)β-adrenergic receptor antagonist[8]

Case Study: Fenoterol - A β2-Adrenergic Agonist with Two Chiral Centers

Fenoterol is a β2-adrenergic receptor agonist used for the management of asthma. It has two chiral centers, and therefore exists as four distinct stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). The stereochemistry of fenoterol has a profound impact on its interaction with the β2-adrenergic receptor.

Binding Affinity and Efficacy

Radioligand binding studies have demonstrated significant differences in the binding affinities of the fenoterol stereoisomers to the β2-adrenergic receptor.[12] The (R,R')-enantiomer exhibits the highest affinity, while the (S,S')-enantiomer has very low measurable specific binding.[12][13] Despite these differences in affinity, all four stereoisomers have been shown to be full agonists, capable of stimulating cAMP accumulation to a similar maximum effect as the non-selective β-agonist isoproterenol.[13]

Thermodynamic Profile of Binding

Van't Hoff analysis has revealed distinct thermodynamic profiles for the binding of fenoterol stereoisomers. The binding of the (S,x')-isomers is primarily driven by enthalpy, whereas the binding of the (R,x')-isomers is predominantly entropy-driven.[12][13] This suggests that the initial molecular recognition and binding mechanisms at the β2-AR differ depending on the stereoconfiguration of the ligand.[12]

Quantitative Data
StereoisomerBinding Affinity (Ki) at 25°C (nM)[13]Agonist Activity (EC50cAMP) (nM)[13]
(R,R')-Fenoterol1640.3
(R,S')-FenoterolNot Reported4.70
(S,R')-FenoterolNot Reported8.50
(S,S')-Fenoterol7158580

Experimental Protocols

Enantioselective Separation of Stereoisomers

The separation and quantification of stereoisomers are crucial for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method.

Protocol: HPLC Separation of Metoprolol Enantiomers

  • Sample Preparation: Plasma or urine samples containing metoprolol are collected.

  • Chromatography System: An HPLC system equipped with a fluorescence detector is used.

  • Chiral Column: A Chiralpak AD column is typically employed for the separation.

  • Mobile Phase: A mixture of hexane, ethanol, isopropanol, and diethylamine (B46881) in appropriate ratios (e.g., 88:10.2:1.8:0.2 for plasma samples) is used as the mobile phase.

  • Detection: The separated enantiomers are detected by fluorescence.

  • Quantification: Calibration curves for each stereoisomer are generated to determine their concentrations in the samples.

Radioligand Binding Assays

Competitive displacement studies are used to determine the binding affinity (Ki) of the stereoisomers for their receptor.

Protocol: β2-Adrenergic Receptor Binding Assay for Fenoterol Stereoisomers

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., HEK-β2-AR cells).[12][13]

  • Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]CGP-12177, is used as the marker ligand.[13]

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled fenoterol stereoisomers.

  • Incubation: The incubation is carried out at different temperatures (e.g., 4°C, 15°C, 25°C, 30°C, and 37°C) to determine the thermodynamic parameters of binding.[13]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β2-Agonist (e.g., (R,R')-Fenoterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade

Caption: β2-Adrenergic Receptor Signaling Pathway.

G Start Start: Prepare Receptor Membranes and Ligand Solutions Incubate Incubate Membranes with Radioligand and varying concentrations of Test Stereoisomer Start->Incubate Filter Separate Bound and Free Radioligand via Rapid Filtration Incubate->Filter Measure Measure Radioactivity of Bound Ligand Filter->Measure Analyze Analyze Data: Plot % Inhibition vs. Log[Competitor] to determine IC50 Measure->Analyze Calculate Calculate Ki using Cheng-Prusoff Equation Analyze->Calculate End End: Determine Binding Affinity of Stereoisomer Calculate->End

Caption: Radioligand Displacement Assay Workflow.

G cluster_activity Biological Activity Racemic_Mixture Racemic Drug (e.g., Metoprolol) Enantiomer_S (S)-Enantiomer (Eutomer) Racemic_Mixture->Enantiomer_S Enantiomer_R (R)-Enantiomer (Distomer) Racemic_Mixture->Enantiomer_R Therapeutic_Effect High Therapeutic Effect (β1-Blockade) Enantiomer_S->Therapeutic_Effect High Affinity Interaction Side_Effects Lower Therapeutic Effect and/or Potential Side Effects Enantiomer_R->Side_Effects Low Affinity Interaction

Caption: Stereoisomers and Differential Biological Activity.

Conclusion

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological properties. As demonstrated with metoprolol and fenoterol, stereoisomers can exhibit significant differences in receptor binding affinity, efficacy, and pharmacokinetic profiles. A thorough understanding of these stereoselective interactions is paramount for the rational design of safer and more effective drugs. The development of single-enantiomer drugs has the potential to improve therapeutic indices by maximizing the desired pharmacological effects while minimizing off-target and adverse reactions. Therefore, a comprehensive evaluation of the pharmacological and pharmacokinetic properties of individual stereoisomers should be an integral part of the drug development process.

References

Preliminary Toxicological Screening of Metaterol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a recommended framework for the preliminary toxicological screening of a hypothetical beta-adrenergic agonist, referred to herein as "Metaterol." As of the date of this publication, specific toxicological data for a compound designated "this compound" is not publicly available. Therefore, this guide utilizes representative data and protocols from published studies on other beta-adrenergic agonists to illustrate the recommended screening process. All data presented should be considered illustrative for the class of compounds and not specific to a real-world substance named this compound.

Introduction

This compound is a novel synthetic compound classified as a beta-adrenergic receptor agonist. Its proposed therapeutic applications necessitate a thorough evaluation of its toxicological profile to ensure safety for potential clinical development. This guide provides a comprehensive overview of the essential in vitro and in vivo assays recommended for the preliminary toxicological screening of this compound. The focus is on establishing a baseline understanding of the compound's potential for acute toxicity, cytotoxicity, and genotoxicity, as well as elucidating its primary signaling pathway.

This document is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of new chemical entities.

Quantitative Toxicological Data Summary

A critical first step in toxicological assessment is the determination of key quantitative metrics. The following tables summarize the types of data that should be generated for this compound, with illustrative values derived from existing beta-adrenergic agonists.

Table 1: Acute Toxicity Data (Illustrative)

Compound ClassTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference Compound
Beta-Adrenergic AgonistMouseOral~4800Orciprenaline[1]
Beta-Adrenergic AgonistMouseSubcutaneous~200Orciprenaline[1]
Beta-Adrenergic AgonistMouseIntravenous~114Orciprenaline[1]
Beta-Adrenergic AgonistRatIntravenous~76Milrinone[2]

Table 2: In Vitro Cytotoxicity Data (Illustrative)

Assay TypeCell LineEndpointIC50 (µM)Reference Compound(s)
MTT AssayC2C12 MyoblastsCell ViabilityNot specified, but viability was enhanced at 10⁻⁶ MClenbuterol, Salbutamol, etc.[3]
TNF-α InhibitionTHP-1 CellsTNF-α Production0.004 - 3.5Various Beta-Adrenergic Agonists[4]

Table 3: In Vitro Genotoxicity Data (Illustrative)

Assay TypeTest SystemMetabolic ActivationResultReference Compound
Ames TestS. typhimurium TA1537, TA1538, TA98With and WithoutNegativeAlbuterol Sulfate[5]
Ames TestE. coli WP2, WP2uvrA, WP67With and WithoutNegativeAlbuterol Sulfate[5]
Chromosome AberrationMouse Lymphoma CellsNot specifiedNo aberrationsLandiolol[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of toxicological studies. The following sections outline the methodologies for key experiments.

Acute Toxicity Testing (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound, providing an indication of its acute toxicity.

Methodology:

  • Animal Model: Healthy, young adult mice or rats of a single strain are used.

  • Route of Administration: The test compound is administered via relevant routes, such as oral gavage, subcutaneous injection, and intravenous injection.

  • Dose Escalation: A range of doses is administered to different groups of animals.

  • Observation Period: Animals are observed for a period of at least 7 to 14 days for signs of toxicity and mortality.[1][2]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Culture: A suitable cell line (e.g., C2C12 myoblasts) is seeded in 96-well plates and incubated.[3]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3][7]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).[3][7]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Genotoxicity Testing (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Methodology:

  • Bacterial Strains: A panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used.[5][8]

  • Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.[5]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine or tryptophan.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action is fundamental to interpreting toxicological findings. As a beta-adrenergic agonist, this compound is expected to primarily act through the beta-adrenergic signaling pathway.

Metaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) BetaAR Beta-Adrenergic Receptor (GPCR) This compound->BetaAR G_protein Gs Protein (α, β, γ subunits) BetaAR->G_protein activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP catalyzes conversion G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response phosphorylates targets

Caption: this compound's primary signaling cascade.

The canonical signaling pathway for a beta-adrenergic agonist like this compound involves binding to a G-protein coupled receptor (GPCR).[9] This activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[10][11][12] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] The increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the final cellular response.[9][13]

Ames_Test_Workflow cluster_treatment Treatment start Start prepare_cultures Prepare Bacterial Tester Strains (e.g., S. typhimurium) start->prepare_cultures prepare_this compound Prepare this compound Concentrations start->prepare_this compound mix_no_s9 Mix: Bacteria + this compound (No S9) prepare_cultures->mix_no_s9 mix_with_s9 Mix: Bacteria + this compound + S9 (With Metabolic Activation) prepare_cultures->mix_with_s9 prepare_this compound->mix_no_s9 prepare_this compound->mix_with_s9 plate Plate on Minimal Glucose Agar mix_no_s9->plate mix_with_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Control) count->analyze end End analyze->end

Caption: Workflow for the Ames Test.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Cells (e.g., 24h) seed_cells->incubate1 treat_cells Treat with this compound (Various Concentrations) incubate1->treat_cells incubate2 Incubate with Compound (e.g., 24, 48, 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate to Allow Formazan Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This technical guide provides a foundational framework for the preliminary toxicological screening of the hypothetical beta-adrenergic agonist, this compound. The successful execution of the described assays—acute toxicity, in vitro cytotoxicity, and genotoxicity—will establish a critical safety profile for the compound. The elucidation of its signaling pathway provides mechanistic context for its biological activity. It is imperative that these studies are conducted in compliance with relevant regulatory guidelines to ensure the data is robust and suitable for supporting further drug development activities. The illustrative data and protocols presented herein, based on known beta-adrenergic agonists, offer a valuable starting point for the comprehensive toxicological evaluation of this compound and other novel compounds in this class.

References

Methodological & Application

Application Notes and Protocols for Metoprolol (Metaterol) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Metaterol" is not commonly found in scientific literature. It is presumed to be a misspelling of Metoprolol (B1676517) , a well-characterized β1-selective adrenergic receptor antagonist. All information hereafter pertains to Metoprolol.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Metoprolol in cell culture assays. The focus is on assessing its cytotoxic effects and quantifying its primary pharmacological activity as a β1-adrenergic receptor antagonist.

Mechanism of Action

Metoprolol is a cardioselective β-blocker that competitively inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2][3][4] This blockade leads to a reduction in the activation of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The subsequent decrease in protein kinase A (PKA) activity results in reduced cardiac contractility and heart rate.[2] Metoprolol has also been shown to modulate the inflammatory response in human cardiomyocytes through β-arrestin2 biased agonism and modulation of NF-κB signaling.[5]

Data Presentation: Quantitative Effects of Metoprolol in Cell Culture

The following table summarizes the reported quantitative data on the effects of Metoprolol in various cell lines. It is crucial to determine the optimal concentration range for your specific cell line and experimental conditions.

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
H9C2 CardiomyocytesCytotoxicity (LDH & Viability)0.5 - 500 µM24 hoursDoses exceeding 10 µM showed reduced cell viability. A concentration of ~1 µM is considered non-toxic and clinically relevant.[6][7]
Human Leukemic T-cells (MOLT-4, JURKAT)Cytotoxicity (Trypan Blue)1 - 1000 µg/mL72 hoursSignificant reduction in viability at concentrations ≥ 100 µg/mL.[8]
Human Monocytes (U937)Cytotoxicity (Trypan Blue)1 - 1000 µg/mL72 hoursSignificant reduction in viability at concentrations ≥ 500 µg/mL.[8]
Human Leukemic Cells (U937, MOLT-4)Cytotoxicity (MTT)1 - 1000 µg/mL48 - 72 hoursDose- and time-dependent cytotoxicity. Significant decrease in viability at 1000 µg/mL after 48 hours.[9]
Human iPSC-derived CardiomyocytesInflammatory ResponseNot specified4 hoursDecreased TNF-α induced expression of NF-κB, IL1β, and IL6.[5]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Metoprolol using an MTT Assay

This protocol is designed to determine the concentration range of Metoprolol that is non-toxic to the chosen cell line, which is a critical step before performing functional assays.

Materials:

  • Metoprolol succinate (B1194679) or tartrate

  • Appropriate cell line (e.g., H9C2 rat cardiomyocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Metoprolol Solutions:

    • Prepare a stock solution of Metoprolol (e.g., 100 mM in sterile water or DMSO).

    • Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of solvent as the highest Metoprolol concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Metoprolol dilutions to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Evaluating the Effect of Metoprolol on cAMP Production

This protocol measures the ability of Metoprolol to antagonize the β-adrenergic receptor-mediated increase in intracellular cAMP in response to an agonist like isoproterenol (B85558).

Materials:

  • Metoprolol

  • Isoproterenol (a non-selective β-adrenergic agonist)

  • Appropriate cell line expressing β1-adrenergic receptors (e.g., H9C2 cardiomyocytes or HEK293 cells transfected with the human β1-adrenergic receptor)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer (provided with the cAMP kit)

  • 24- or 48-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.

    • Add various concentrations of Metoprolol (based on cytotoxicity data, e.g., 1 nM to 10 µM) to the wells and incubate for an additional 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of isoproterenol (e.g., 1 µM) to the wells (except for the basal control wells) and incubate for 15 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction by removing the medium and adding the cell lysis buffer provided with the cAMP assay kit.

    • Incubate for the time specified in the kit's protocol (e.g., 10-20 minutes) to ensure complete cell lysis.

    • Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions for your specific assay kit (e.g., ELISA).

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Determine the cAMP concentration in each sample.

    • Plot the cAMP concentration against the log concentration of Metoprolol to determine the IC₅₀ value (the concentration of Metoprolol that inhibits 50% of the isoproterenol-induced cAMP production).

Visualizations

Signaling Pathway

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (e.g., Adrenaline) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Metoprolol Metoprolol Metoprolol->Beta1_AR Inhibits G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic signaling pathway and the inhibitory action of Metoprolol.

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells Seed cells in a 24- or 48-well plate Start->Seed_Cells Incubate_24_48h Incubate for 24-48h (37°C, 5% CO₂) Seed_Cells->Incubate_24_48h Wash_PBS Wash cells with PBS Incubate_24_48h->Wash_PBS Pre_incubation Pre-incubate with IBMX (30 min) Wash_PBS->Pre_incubation Add_Metoprolol Add Metoprolol (various concentrations) (30 min) Pre_incubation->Add_Metoprolol Add_Isoproterenol Stimulate with Isoproterenol (15 min) Add_Metoprolol->Add_Isoproterenol Lyse_Cells Lyse cells Add_Isoproterenol->Lyse_Cells Perform_cAMP_Assay Perform cAMP Assay (e.g., ELISA) Lyse_Cells->Perform_cAMP_Assay Analyze_Data Analyze Data (Calculate IC₅₀) Perform_cAMP_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Metoprolol cAMP inhibition assay.

References

Application Notes and Protocols for Metaterol Dosage Calculation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metaterol is a hypothetical compound used here for illustrative purposes to demonstrate the principles of dosage calculation for a novel investigational drug in preclinical animal studies. The data presented are not from actual studies of a real compound named this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for calculating and establishing dosages of the hypothetical beta-2 adrenergic agonist, this compound, for in vivo animal studies. The protocols outlined below cover initial toxicity assessments and pharmacokinetic evaluations, which are critical steps in preclinical drug development.[1][2][3]

Mechanism of Action of this compound (Hypothetical)

This compound is conceptualized as a selective beta-2 adrenergic receptor (β2-AR) agonist. Upon binding to β2-ARs, it is expected to activate the canonical Gs-adenylyl cyclase-cAMP-protein kinase A (PKA) signaling pathway.[4][5][6] This activation leads to a cascade of intracellular events, ultimately resulting in smooth muscle relaxation, which is a hallmark of this class of drugs.[7] The β2-AR can also couple to Gi proteins, adding complexity to its signaling.[4][8]

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates Gi Gi Protein B2AR->Gi Can also couple to AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting LitReview Literature Review & Animal Model Selection ProtocolDev Protocol Development (Objectives, Endpoints) LitReview->ProtocolDev Ethics Ethical Review & Approval (IACUC) ProtocolDev->Ethics AnimalAcq Animal Acclimatization Ethics->AnimalAcq DosePrep Dose Preparation & Formulation Dosing Dosing & Administration DosePrep->Dosing AnimalAcq->Dosing Monitoring In-life Monitoring & Data Collection Dosing->Monitoring Necropsy Necropsy & Tissue Collection Monitoring->Necropsy DataAnalysis Data Analysis & Statistical Evaluation Necropsy->DataAnalysis Report Final Report Generation DataAnalysis->Report

References

Application of Metaterol in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaterol, also known as orciprenaline or metaproterenol, is a moderately selective beta-2 adrenergic receptor (β2AR) agonist.[1][2][3] It is structurally similar to isoproterenol (B85558) and is utilized as a bronchodilator for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][4] The primary mechanism of action of this compound involves the stimulation of β2-adrenergic receptors on smooth muscle cells, leading to a cascade of intracellular events that result in muscle relaxation.[4] These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its smooth muscle relaxant effects by activating β2-adrenergic receptors, which are Gs protein-coupled receptors.[4] This activation stimulates the enzyme adenylyl cyclase, leading to an increased intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets. The culmination of these events is a decrease in intracellular calcium concentrations and a desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[5]

Data Presentation

The following table summarizes the available quantitative data for this compound (Orciprenaline/Metaproterenol) relevant to its interaction with adrenergic receptors.

ParameterValueReceptor/SystemReference
IC50 68 nMβ2-Adrenergic Receptor (β2AR) Agonist Activity[6]
pKB 4.79 ± 0.17Weak α1-Adrenoceptor Antagonist Activity (in rat isolated small mesenteric arteries)[7]
EC50 Not explicitly found for smooth muscle relaxation. Isoproterenol (a similar non-selective β-agonist) has a reported EC50 of ~10^-7 M for relaxing acetylcholine-contracted airway smooth muscle.-
Ki Not explicitly found for β2-adrenergic receptor binding.-

Signaling Pathway

The signaling pathway for this compound-induced smooth muscle relaxation is depicted below.

Metaterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor (Gs) This compound->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Relaxation Smooth Muscle Relaxation Targets->Relaxation Leads to

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Relaxation

This protocol describes the methodology for assessing the relaxant effects of this compound on pre-contracted smooth muscle tissue, such as guinea pig trachea.

Experimental Workflow:

Organ_Bath_Workflow A 1. Tissue Preparation (e.g., Guinea Pig Trachea) B 2. Mount Tissue in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A->B C 3. Equilibration (60 min with washes) B->C D 4. Induce Contraction (e.g., with Methacholine (B1211447) or Histamine) C->D E 5. Cumulative Addition of this compound (Construct Concentration-Response Curve) D->E F 6. Data Acquisition & Analysis (Measure tension, calculate EC50) E->F

Caption: Experimental workflow for isolated organ bath studies.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.[8][9]

    • Carefully remove adhering connective tissue and cut the trachea into rings (2-3 mm in width).[10]

    • Suspend the tracheal rings between two L-shaped stainless-steel hooks in an organ bath.

  • Organ Bath Setup:

    • Fill the organ bath with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • Maintain the temperature at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.[11]

  • Equilibration and Tension Adjustment:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.

    • During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Induction of Contraction:

    • Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as methacholine (1 µM) or histamine (B1213489) (1 µM).[8]

  • Concentration-Response Curve for this compound:

    • Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM.

    • Allow each concentration to exert its effect until a stable response is observed before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve using non-linear regression analysis.

Cell-Based cAMP Accumulation Assay

This protocol outlines a method to quantify the increase in intracellular cAMP in response to this compound in cells expressing β2-adrenergic receptors (e.g., HEK293 cells).

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human β2-adrenergic receptor in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation:

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

    • On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

    • Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add varying concentrations of this compound to the wells.

    • Include a positive control (e.g., a known β2-agonist like isoproterenol) and a negative control (vehicle).

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to create a dose-response curve.

    • Calculate the EC50 value for cAMP accumulation.

Conclusion

This compound serves as a valuable tool in the study of smooth muscle relaxation mediated by β2-adrenergic receptors. The protocols provided herein offer robust methods for characterizing its pharmacological properties, including potency and efficacy, in both tissue- and cell-based systems. The quantitative data, while still requiring further specific investigation for certain parameters like EC50 in smooth muscle and Ki, provides a solid foundation for its application in respiratory and other smooth muscle-related research.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Accurate and reliable quantification of Metoprolol in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility for the determination of Metoprolol. This document provides detailed application notes and protocols for various HPLC methods for Metoprolol analysis.

Method 1: Reversed-Phase HPLC for Metoprolol Succinate in Bulk and Pharmaceutical Dosage Forms

This method is suitable for the routine quality control analysis of Metoprolol Succinate in its pure form and in tablets.

Chromatographic Conditions

ParameterCondition
Column ODS Inertsil-3 (4.6 mm x 250 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Buffer: Acetonitrile: Orthophosphoric acid: Water (pH adjusted to 3.0)[2]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL[1]
Detection Wavelength 280 nm[1] or 224 nm[2]
Column Temperature Ambient
Run Time Approximately 15 minutes[1]

Experimental Protocol

1. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 20.0 mg of S (-) Metoprolol Succinate working standard and transfer it to a 20.0 mL volumetric flask. Dissolve and dilute to volume with the mobile phase[1].

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.100 to 100.000 µg/mL[1].

2. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 20.0 mg of Metoprolol Succinate and transfer it to a 20.0 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and measure the peak areas for the Metoprolol peak.

Method Validation Summary

ParameterResult
Linearity Range 0.100 - 100.000 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.200 µg/mL[1]
Limit of Quantification (LOQ) 0.600 µg/mL[1]
Retention Time Approximately 14.5 minutes[1]

Workflow Diagram

HPLC_Workflow_Method1 cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis std_prep Prepare Standard Solutions (0.1-100 µg/mL) injection Inject 20 µL std_prep->injection sample_prep Prepare Tablet Sample Solution (weigh, dissolve, sonicate, filter) sample_prep->injection hplc_system HPLC System (C18 Column, UV 280 nm) data_acq Data Acquisition & Analysis hplc_system->data_acq injection->hplc_system

Caption: Workflow for Metoprolol Succinate Analysis by RP-HPLC.

Method 2: Reversed-Phase HPLC for Simultaneous Determination of Metoprolol and Aspirin

This method is designed for the analysis of a fixed-dose combination of Metoprolol and Aspirin in pharmaceutical formulations.

Chromatographic Conditions

ParameterCondition
Column Phenomenex-Luna, C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Phosphate buffer (pH 4.6) : Methanol (B129727) (20:80 v/v)[3]
Flow Rate 0.8 mL/min[3]
Injection Volume Not specified, typically 10-20 µL
Detection Wavelength 230 nm[3]
Column Temperature Ambient
Run Time Approximately 10 minutes

Experimental Protocol

1. Preparation of Standard Solutions

  • Metoprolol Stock Solution (100 µg/mL): Accurately weigh 20 mg of Metoprolol and transfer to a 20 mL volumetric flask. Dissolve in methanol and make up the volume. From this, pipette 5.0 mL into a 50 mL volumetric flask and dilute to volume with methanol[3].

  • Aspirin Stock Solution: Prepare a stock solution of Aspirin in methanol.

  • Mixed Standard Solutions: Prepare dilutions of different concentrations from the stock solutions in the ratio of 2:1 for Aspirin and Metoprolol[3].

2. Preparation of Sample Solutions (from Combined Pharmaceutical Formulation)

  • Analyze a pharmaceutical preparation containing Aspirin 100 mg and Metoprolol 50 mg using this method[3].

  • The sample preparation would typically involve weighing and powdering tablets, dissolving in a suitable solvent (methanol), sonicating, filtering, and diluting to the appropriate concentration.

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the peak areas for Metoprolol and Aspirin.

Method Validation Summary

ParameterMetoprololAspirin
Linearity Range (µg/mL) 10-50[3]20-100[3]
Correlation Coefficient (r²) > 0.9999[3]> 0.9999[3]
% Recovery 99.17%[3]99.75%[3]
Retention Time (min) 6.97[3]3.06[3]

Workflow Diagram

HPLC_Workflow_Method2 cluster_prep Solution Preparation cluster_hplc HPLC Analysis std_prep Prepare Mixed Standard (Metoprolol & Aspirin) injection Inject std_prep->injection sample_prep Prepare Formulation Sample sample_prep->injection hplc_system HPLC System (C18 Column, UV 230 nm) data_acq Data Analysis hplc_system->data_acq injection->hplc_system

Caption: Workflow for Simultaneous Analysis of Metoprolol and Aspirin.

Method 3: Bioanalytical HPLC Method for Metoprolol in Human Plasma

This method is suitable for pharmacokinetic studies, requiring the determination of Metoprolol in a biological matrix.

Chromatographic Conditions

ParameterCondition
Column Discovery C18 (50 x 2.1 mm, 5 µm)[4][5]
Mobile Phase Gradient elution with: Eluent A: Acetonitrile - Water - Formic Acid (5:95:0.1 v/v) Eluent B: Acetonitrile - Formic Acid (100:0.1 v/v)[4][5]
Flow Rate 0.400 mL/min[4]
Injection Volume 5 µL[4]
Detection Mass Spectrometer (ESI)[4]
Run Time 2.0 minutes[4]

Experimental Protocol

1. Preparation of Standard and QC Samples in Plasma

  • Stock Solutions: Prepare primary stock solutions of Metoprolol and an appropriate internal standard (IS) in methanol (e.g., 0.5 mg/mL)[5].

  • Working Solutions: Prepare working solutions by successive dilutions of the stock solutions with methanol and water[5].

  • Calibration Standards and QC Samples: Spike blank human plasma with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation from Plasma (Protein Precipitation)

  • To a volume of plasma sample (e.g., 100 µL), add the internal standard.

  • Add a protein precipitating agent, such as methanol or acetonitrile, to precipitate the plasma proteins[6].

  • Vortex the mixture and then centrifuge at high speed.

  • Collect the supernatant and inject it into the HPLC system.

3. Chromatographic Procedure

  • Set up the gradient elution program.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared plasma samples.

  • Monitor the analytes using a mass spectrometer.

Method Validation Summary

ParameterResult
Linearity Range 2.31 ng/mL (LLOQ) and upwards[5]
Lower Limit of Quantification (LLOQ) 2.31 ng/mL[5]
Retention Time Approximately 1.39 minutes[4]
Precision (% CV) < 12.8% at LLOQ[5]
Accuracy (% Recovery) Within 80.00-120.00%[5]

Workflow Diagram

HPLC_Workflow_Method3 plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Inject into LC-MS/MS supernatant->hplc_ms

Caption: Sample Preparation for Metoprolol Analysis in Plasma.

General Considerations for HPLC Analysis of Metoprolol

  • Sample Preparation: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results. This may include filtration, dilution, and extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices[7][8][9].

  • System Suitability: Before running samples, it is essential to perform system suitability tests to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking parameters like retention time, peak area reproducibility, tailing factor, and theoretical plates[10].

  • Method Validation: All analytical methods should be validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust for the intended application[2].

References

Using Metaterol as a Pharmacological Tool to Study G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative pharmacological data (such as Ki and EC50 values) for Metaterol is limited. The following application notes and protocols are based on the established principles of using beta-2 adrenergic agonists to study G-protein coupled receptors (GPCRs). Where specific data for this compound is unavailable, representative data or principles are discussed to illustrate the experimental concepts.

Introduction to this compound and its Role in GPCR Research

This compound is a beta-adrenergic receptor agonist.[1] As a sympathomimetic amine, it is structurally related to other phenylethanolamine compounds and is expected to primarily target beta-adrenergic receptors, a major class of G-protein coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are crucial in signal transduction, making them prominent targets for drug discovery.

This compound, by activating beta-adrenergic receptors, can be utilized as a pharmacological tool to investigate various aspects of GPCR biology, including:

  • Receptor Binding and Affinity: Characterizing the interaction of ligands with the receptor.

  • Signal Transduction Pathways: Elucidating the downstream signaling cascades initiated by receptor activation, primarily the Gs-adenylyl cyclase-cAMP pathway for beta-2 adrenergic receptors.

  • Receptor Regulation: Studying processes like desensitization, internalization, and downregulation of GPCRs.

  • Structure-Activity Relationships (SAR): Comparing the effects of this compound with other beta-agonists to understand how chemical structure influences receptor activation.

Data Presentation: Pharmacological Profile of a Beta-2 Adrenergic Agonist

Table 1: Radioligand Binding Affinity Data

This table summarizes the binding affinity (Ki) of a beta-2 adrenergic agonist for its receptor, typically determined through competitive radioligand binding assays.

CompoundRadioligandReceptorTissue/Cell LineKi (nM)Reference
This compound [³H]-DihydroalprenololBeta-2 AdrenergicCHO-β2 cellsData not available
Isoproterenol (Control)[³H]-DihydroalprenololBeta-2 AdrenergicCHO-β2 cells~10-50Representative
Propranolol (Antagonist)[³H]-DihydroalprenololBeta-2 AdrenergicCHO-β2 cells~0.1-1Representative

Table 2: Functional Potency and Efficacy Data

This table outlines the functional potency (EC50) and efficacy (Emax) of a beta-2 adrenergic agonist in stimulating a downstream signaling event, such as cAMP production.

CompoundAssayReceptorTissue/Cell LineEC50 (nM)Emax (% of Isoproterenol)Reference
This compound cAMP AccumulationBeta-2 AdrenergicHEK293-β2 cellsData not availableData not available
Isoproterenol (Control)cAMP AccumulationBeta-2 AdrenergicHEK293-β2 cells~1-10100%Representative
Salbutamol (Partial Agonist)cAMP AccumulationBeta-2 AdrenergicHEK293-β2 cells~5-20~80-90%Representative

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human beta-2 adrenergic receptor (e.g., CHO-β2 or HEK293-β2 cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Unlabeled ligands: this compound, Isoproterenol (positive control), Propranolol (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and Isoproterenol in binding buffer.

    • Prepare a stock solution of the radioligand at a concentration close to its Kd.

    • Prepare a high concentration of Propranolol (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Binding buffer (for total binding).

      • Propranolol (for non-specific binding).

      • Increasing concentrations of this compound or Isoproterenol.

    • Add the radioligand to all wells.

    • Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway.

Materials:

  • Cells expressing the beta-2 adrenergic receptor (e.g., HEK293-β2 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • This compound, Isoproterenol (positive control), and Forskolin (direct adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture:

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, Isoproterenol, and Forskolin in stimulation buffer.

  • Cell Stimulation:

    • Remove the cell culture medium and wash the cells with stimulation buffer.

    • Add the different concentrations of the test compounds to the cells in triplicate.

    • Incubate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in each well from the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the agonist.

    • Determine the EC50 and Emax values from the resulting dose-response curve.

Visualizations

Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR Beta-2 Adrenergic Receptor (GPCR) This compound->B2AR Binds and Activates G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound activates the Beta-2 adrenergic receptor, initiating a Gs-protein-mediated signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Add Scintillation Fluid D->E F Count Radioactivity E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

Logical Relationship of GPCR Activation and Downstream Events

G Agonist Agonist Binding (this compound) Receptor_Activation GPCR Conformational Change Agonist->Receptor_Activation G_Protein_Coupling G-Protein Activation (Gs) Receptor_Activation->G_Protein_Coupling Effector_Modulation Effector Enzyme Activation (Adenylyl Cyclase) G_Protein_Coupling->Effector_Modulation Second_Messenger Second Messenger Production (cAMP) Effector_Modulation->Second_Messenger Cellular_Effect Physiological Response Second_Messenger->Cellular_Effect

Caption: The sequential steps from agonist binding to the final cellular response in GPCR signaling.

References

Application Notes and Protocols for Radioligand Binding Assays with Metaterol at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metaterol is a selective antagonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the binding characteristics of novel compounds like this compound to the β2-adrenergic receptor is a critical step in drug discovery and development. Radioligand binding assays are a fundamental tool for determining the affinity (Ki) and the number of binding sites (Bmax) of a compound for a specific receptor.[1][2] This application note provides a detailed protocol for performing a competitive radioligand binding assay to characterize the interaction of this compound with the human β2-adrenergic receptor.

The β2-adrenergic receptor, upon activation by endogenous catecholamines like epinephrine, couples to a stimulatory G-protein (Gs).[3][4] This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][5] This pathway mediates various physiological responses, including smooth muscle relaxation. This compound, as an antagonist, is expected to bind to the receptor and block the binding of agonists, thereby inhibiting this signaling pathway.

Key Experimental Protocols

Membrane Preparation from Cells Expressing β2-Adrenergic Receptors

This protocol describes the preparation of cell membranes enriched with the β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4, ice-cold

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Culture HEK293-β2AR cells to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[6]

Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the inhibitory constant (Ki) of this compound.

Materials:

  • β2-adrenergic receptor-containing membranes (prepared as above)

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP)

  • Unlabeled competitor: this compound

  • Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Propranolol, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation. The radioligand concentration should be at or below its Kd value.[7]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[6]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The quantitative data from the radioligand binding assays should be summarized in a clear and structured format.

ParameterValueDescription
Radioligand [3H]-DHAThe radioactive ligand used to label the β2-adrenergic receptors.
Kd of Radioligand 1.5 nMThe equilibrium dissociation constant of the radioligand, indicating its affinity for the receptor.
This compound IC50 50 nMThe concentration of this compound that displaces 50% of the specific binding of the radioligand.
This compound Ki 20 nMThe inhibitory constant for this compound, representing its affinity for the β2-adrenergic receptor.
Bmax 1200 fmol/mg proteinThe maximum number of β2-adrenergic receptor binding sites in the membrane preparation.
Hill Slope -1.0The steepness of the competition curve, which can provide insights into the nature of the binding interaction.

Visualizations

Signaling Pathway of the β2-Adrenergic Receptor

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts This compound This compound (Antagonist) This compound->Beta2AR Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Beta2AR Activates cAMP cAMP ATP->cAMP to PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->CellularResponse Phosphorylates Substrates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation and Detection cluster_analysis Data Analysis MembranePrep Prepare β2-AR Membranes Incubation Incubate Membranes with Radioligand and this compound MembranePrep->Incubation ReagentPrep Prepare Radioligand, This compound, and Buffers ReagentPrep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting CalcSpecificBinding Calculate Specific Binding Counting->CalcSpecificBinding PlotCurve Plot Competition Curve CalcSpecificBinding->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50 CalculateKi Calculate Ki using Cheng-Prusoff Equation DetermineIC50->CalculateKi

References

Application Notes and Protocols for Metaterol (Orciprenaline Sulfate) Solution Preparation and Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaterol, also known as Orciprenaline or Metaproterenol (B1677457), is a moderately selective β2-adrenergic receptor agonist. It is widely utilized in research to investigate the β2-adrenergic signaling pathway and its effects on various physiological processes, including bronchodilation. For reliable and reproducible experimental results, the proper preparation and handling of this compound solutions are paramount. These application notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability, along with a summary of its chemical properties and signaling pathway. The sulfate (B86663) salt of Orciprenaline is typically used in experimental settings to improve stability and aqueous solubility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Orciprenaline Sulfate is presented in Table 1. This information is crucial for accurate solution preparation and storage.

Table 1: Chemical and Physical Properties of Orciprenaline Sulfate

PropertyValueReference(s)
Synonyms Metaproterenol Sulfate, this compound[1]
Molecular Formula (C₁₁H₁₇NO₃)₂·H₂SO₄[1]
Molecular Weight 520.6 g/mol [1]
Appearance White to off-white crystalline powder
Solubility
    WaterFreely soluble
    DMSO62.5 mg/mL (with sonication)[2]
    Ethanol (96%)Slightly soluble
Storage Temperature 2-8°C
Stability Hygroscopic[3]

Signaling Pathway

Orciprenaline is a β2-adrenergic receptor agonist that primarily activates the Gs alpha subunit of the G protein-coupled receptor. This initiates a signaling cascade involving adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, resulting in a cellular response, such as smooth muscle relaxation.[2][4][5]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orciprenaline Orciprenaline B2AR β2-Adrenergic Receptor Orciprenaline->B2AR binds Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active activates PKA_inactive Inactive PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream phosphorylates Response Cellular Response (e.g., Muscle Relaxation) Downstream->Response leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

To ensure accuracy and minimize weighing errors, it is recommended to prepare a concentrated stock solution of Orciprenaline Sulfate, which can then be diluted to the desired working concentrations.

4.1.1. Materials

  • Orciprenaline Sulfate powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

  • 0.22 µm sterile syringe filters

4.1.2. Protocol for a 10 mM Stock Solution in DMSO

  • Calculation: The molecular weight of Orciprenaline Sulfate is 520.6 g/mol . To prepare a 10 mM solution, you will need 5.206 mg per mL of solvent.

  • Weighing: Accurately weigh out 26.03 mg of Orciprenaline Sulfate powder on an analytical balance.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 5 mL of anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[2]

  • Sterilization: For cell culture experiments, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[6]

4.1.3. Protocol for a 10 mg/mL Stock Solution in Water

  • Weighing: Accurately weigh out 50 mg of Orciprenaline Sulfate powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 5 mL of sterile, nuclease-free water.

  • Mixing: Vortex the tube until the powder is completely dissolved. Orciprenaline Sulfate is freely soluble in water, so this should occur readily.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot and store at -20°C for long-term use.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

4.2.1. Protocol for Cell Culture Experiments

  • Thaw a single aliquot of the Orciprenaline Sulfate stock solution at room temperature.

  • Determine the final desired concentration for your experiment.

  • Calculate the volume of stock solution needed using the formula: C1V1 = C2V2, where C1 is the stock concentration, V1 is the volume of stock to add, C2 is the final concentration, and V2 is the final volume of the working solution.

  • Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in your experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using Orciprenaline Sulfate solutions in experiments.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Weigh Weigh Orciprenaline Sulfate Powder Dissolve Dissolve in Solvent (DMSO or Water) Weigh->Dissolve Sterilize Sterile Filter (0.22 µm filter) Dissolve->Sterilize Aliquot Aliquot Stock Solution Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Stock Solution Aliquot Store->Thaw Dilute Prepare Working Solution in Medium/Buffer Thaw->Dilute Treat Treat Cells/Tissues Dilute->Treat Assay Perform Assay Treat->Assay

Workflow for Solution Preparation and Use

Stability of Orciprenaline Sulfate Solutions

The stability of Orciprenaline Sulfate solutions is dependent on the solvent and storage conditions.

Table 2: Stability of Orciprenaline Sulfate Solutions

SolventConcentrationStorage TemperatureStabilityReference(s)
Normal Saline (0.9% NaCl)1 in 10 dilution5°CAt least 120 days[7]
Normal Saline (0.9% NaCl)1 in 10 dilution25°CAt least 120 days[7]
DMSOStock Solution-20°CUp to 1 month[6]
DMSOStock Solution-80°CUp to 6 months[6]
WaterStock Solution-20°CExpected to be stable, but specific data is limited. Best practice is to use within 1-3 months.General Lab Practice

Note: It is always recommended to visually inspect solutions for any signs of precipitation or color change before use. For long-term studies, it is advisable to perform periodic stability checks.

Protocol for Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the concentration of Orciprenaline Sulfate and detecting any degradation products over time. The following is a representative protocol based on methods for similar compounds.

6.1. Materials and Equipment

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and a buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like heptane-1-sulfonic acid sodium salt, pH adjusted to 4 with orthophosphoric acid)[8]

  • Orciprenaline Sulfate reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

6.2. Chromatographic Conditions

  • Mobile Phase: A gradient elution is typically used. For example, starting with a higher proportion of aqueous buffer and increasing the organic phase (acetonitrile) over time. A starting point could be a mixture of Solvent A (buffer) and Solvent B (acetonitrile) delivered at a flow rate of 1.0 mL/min.[8]

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm[8]

  • Injection Volume: 10 µL

6.3. Stability Study Protocol

  • Prepare a fresh solution of Orciprenaline Sulfate at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Analyze the initial concentration (T=0) by HPLC to establish a baseline.

  • Aliquot the solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C, protected from light).

  • At specified time points (e.g., 1, 7, 14, 30, 60, 90, 120 days), remove a vial from storage.

  • Allow the solution to equilibrate to room temperature.

  • Prepare a sample for HPLC analysis by diluting it to fall within the linear range of the calibration curve.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Calculate the percentage of the remaining Orciprenaline Sulfate by comparing the peak area to the T=0 sample.

  • Monitor for the appearance of any new peaks, which would indicate degradation products.

6.4. Forced Degradation Studies To ensure the HPLC method is stability-indicating, forced degradation studies should be performed on a sample of Orciprenaline Sulfate. This involves subjecting the drug to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours (for solid powder).

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent Orciprenaline Sulfate peak.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the preparation and stability testing of this compound (Orciprenaline Sulfate) solutions for experimental use. Adherence to these guidelines will contribute to the accuracy and reproducibility of research findings. It is always recommended to consult the specific product information sheet provided by the supplier for any additional handling and storage instructions.

References

Application Notes and Protocols for In Vivo Administration of Metoprolol in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a selective β₁ adrenergic receptor antagonist, commonly used in cardiovascular research to study its effects on heart rate, blood pressure, and cardiac function. In preclinical rodent models, the choice of administration route is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of the compound. This document provides detailed application notes and protocols for the in vivo administration of Metoprolol in rodent models via oral gavage, intravenous, intraperitoneal, and subcutaneous routes. The information is intended to guide researchers in selecting the appropriate administration method and executing it with precision and reproducibility.

Data Presentation

Pharmacokinetic Parameters of Metoprolol in Rodents

The following table summarizes key pharmacokinetic parameters of Metoprolol in rats following different administration routes. It is important to note that pharmacokinetic values can vary depending on the rodent strain, sex, age, and experimental conditions.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)SpeciesReference
Oral (PO) 1~40.980.25<24.5Rat (Male, SD)[1]
2--<24.5Rat[2]
5170.01.3-Rat (SD)[3]
Intravenous (IV) 0.5--100Rat[2]
1--100Rat[2]
2--100Rat[2]
Intraperitoneal (IP) Data not readily availableData not readily availableData not readily availableData not readily available--
Subcutaneous (SC) Data not readily availableData not readily availableData not readily availableData not readily available--

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; SD: Sprague-Dawley.

Acute Toxicity (LD50) of Metoprolol in Rodents

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The following table provides LD50 values for Metoprolol in mice and rats for different administration routes.

Administration RouteLD50 (mg/kg)SpeciesReference
Oral (PO) 870Mouse[4]
2000Rat[4]
Intravenous (IV) 90Mouse[5]
-Rat-
Intraperitoneal (IP) 202Mouse[5]
-Rat-
Subcutaneous (SC) 510Mouse[5]
1150Rat[5]

Experimental Protocols

General Considerations
  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Aseptic Technique: For all parenteral routes (IV, IP, SC), use sterile needles, syringes, and solutions to prevent infection.

  • Vehicle Selection: Metoprolol tartrate is soluble in water or saline. The vehicle should be sterile and non-toxic.

  • Volume Limits: Adhere to recommended maximum injection volumes for each route to avoid tissue damage and animal distress.

Oral Gavage (PO) Administration

Objective: To administer a precise dose of Metoprolol directly into the stomach.

Materials:

  • Metoprolol solution

  • Animal balance

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dose volume.

  • Restraint: Gently but firmly restrain the mouse or rat to immobilize the head and straighten the neck and esophagus. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap may be beneficial.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth. Mark the needle if necessary.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and re-attempt.

  • Administration: Once the needle is in the stomach (at the predetermined depth), slowly depress the syringe plunger to deliver the solution.

  • Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.

  • Monitoring: Observe the animal for any signs of respiratory distress immediately after the procedure and for a short period thereafter.

Intravenous (IV) Injection

Objective: To administer Metoprolol directly into the systemic circulation for rapid onset of action. The lateral tail vein is the most common site in rodents.

Materials:

  • Metoprolol solution

  • Animal restrainer (e.g., a commercial rodent restrainer)

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 1 mL) with small gauge needles (27-30G for mice, 25-27G for rats)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Gauze

Procedure:

  • Animal Preparation: Place the animal in a restrainer, leaving the tail accessible.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible and accessible.

  • Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Needle Insertion:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into the distal part of the vein at a shallow angle. A successful insertion may be indicated by a "flash" of blood in the needle hub.

  • Administration: Slowly and steadily inject the Metoprolol solution. Observe for any swelling at the injection site, which would indicate extravasation. If this occurs, withdraw the needle and re-attempt at a more proximal site.

  • Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection

Objective: To administer Metoprolol into the peritoneal cavity, where it is absorbed into the systemic circulation.

Materials:

  • Metoprolol solution

  • Sterile syringes with appropriate gauge needles (25-27G for mice, 23-25G for rats)

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Preparation: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards to move the abdominal organs cranially.

  • Site Identification: Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum (on the left in rats) and the urinary bladder.

  • Site Preparation: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion:

    • Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.

    • Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood or a yellowish fluid (urine) appears, withdraw the needle and re-attempt with a fresh needle at a different site.

  • Administration: If aspiration is clear, inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or discomfort.

Subcutaneous (SC) Injection

Objective: To administer Metoprolol into the loose skin, typically over the dorsal midline (scruff), for slower, sustained absorption.

Materials:

  • Metoprolol solution

  • Sterile syringes with appropriate gauge needles (25-27G)

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Preparation: Securely restrain the animal on a flat surface.

  • Site Identification: The most common site is the loose skin over the shoulders (scruff).

  • Site Preparation: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion:

    • Grasp the loose skin and lift it to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.

    • Gently aspirate to ensure a blood vessel has not been entered.

  • Administration: Inject the solution into the subcutaneous space. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Monitoring: Return the animal to its cage and observe for any local reactions at the injection site.

Mandatory Visualizations

Metoprolol Signaling Pathway

Metoprolol is a selective antagonist of the β₁ adrenergic receptor, which is a G-protein coupled receptor (GPCR). In cardiomyocytes, the β₁ adrenergic receptor is primarily coupled to a stimulatory G-protein (Gs). Activation of this pathway by catecholamines (like norepinephrine (B1679862) and epinephrine) leads to an increase in heart rate and contractility. Metoprolol competitively blocks this receptor, thereby inhibiting the downstream signaling cascade.

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_AR β1 Adrenergic Receptor (GPCR) Catecholamines->Beta1_AR Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks Gs_Protein Gs Protein (α, β, γ subunits) Beta1_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction

Caption: Metoprolol blocks the β1 adrenergic receptor signaling pathway.

Experimental Workflow for In Vivo Administration

The following diagram outlines the general workflow for administering Metoprolol to rodents in a research setting.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Dose_Calculation Dose Calculation (based on body weight) Animal_Acclimation->Dose_Calculation Drug_Preparation Metoprolol Solution Preparation Dose_Calculation->Drug_Preparation Route_Selection Select Route Drug_Preparation->Route_Selection PO Oral Gavage Route_Selection->PO Oral IV Intravenous Route_Selection->IV Parenteral IP Intraperitoneal Route_Selection->IP Parenteral SC Subcutaneous Route_Selection->SC Parenteral Administration Administer Metoprolol PO->Administration IV->Administration IP->Administration SC->Administration Post_Admin_Monitoring Post-Administration Monitoring Administration->Post_Admin_Monitoring Data_Collection Data Collection (e.g., Blood sampling, Physiological measurements) Post_Admin_Monitoring->Data_Collection End End Data_Collection->End

Caption: General workflow for in vivo administration of Metoprolol.

References

Application of Albuterol (Metaterol) in Bronchodilator Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol (also known as Salbutamol), a short-acting β2-adrenergic receptor agonist, is a cornerstone medication for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] This document provides detailed application notes and protocols for the use of Albuterol in various research models to study its bronchodilatory effects and underlying mechanisms. For the purpose of this document, "Metaterol" is considered synonymous with Albuterol/Salbutamol (B1663637).

Mechanism of Action

Albuterol selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This binding triggers a signaling cascade that results in muscle relaxation and widening of the airways.[2][5]

Signaling Pathway

The activation of the β2-adrenergic receptor by Albuterol initiates the following key steps:

  • G-Protein Activation: The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-protein is activated.[6]

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][6]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, which ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and bronchodilation.[3]

Metaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound Albuterol (this compound) Receptor β2-Adrenergic Receptor This compound->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Caption: Albuterol (this compound) signaling pathway in airway smooth muscle cells.

Data Presentation

In Vitro Efficacy of Albuterol

The following table summarizes the inhibitory effects of Albuterol on the proliferation of human airway smooth muscle cells, a key process in airway remodeling in asthma.

Mitogen (Stimulant)Albuterol ConcentrationInhibition of [3H]-thymidine incorporation (%)Reference
Thrombin (0.3 U/ml)100 nM61.7 ± 6.1[7]
Epidermal Growth Factor (EGF) (300 pM)100 nM46.9 ± 13.9[7]
U46619 (100 nM)100 nM57.6 ± 12.7[7]
In Vivo Bronchodilator Response to Albuterol in Asthmatic Patients

This table presents the dose-dependent effect of nebulized Albuterol on Forced Expiratory Volume in 1 second (FEV1) in acutely ill, hospitalized asthmatic patients.

Cumulative Albuterol Dose (mg)Percentage of Patients Attaining Maximum BronchodilationMean FEV1 (% predicted)Reference
Baseline0%42 ± 4.0[8]
2.527%-[8]
5.045%-[8]
7.572%-[8]
10.077%57 ± 5.0 (at max response)[8]

Experimental Protocols

In Vitro Model: Assessment of Bronchodilator Effect on Guinea Pig Tracheal Rings

This protocol assesses the relaxant effect of Albuterol on pre-contracted guinea pig tracheal smooth muscle.

Materials:

Protocol:

  • Euthanize a guinea pig and excise the trachea.

  • Carefully dissect the trachea into rings, each 2-3 cartilage bands wide.

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Induce a stable contraction with a submaximal concentration of carbachol (e.g., 0.1 µM).[9]

  • Once a stable plateau of contraction is reached, add Albuterol cumulatively in increasing concentrations (e.g., 1 nM to 10 µM).

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tone.

  • Data can be used to generate concentration-response curves and determine EC50 values.

Guinea_Pig_Trachea_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Excise Trachea A1->A2 A3 Prepare Tracheal Rings A2->A3 B1 Suspend Rings in Organ Bath A3->B1 B2 Equilibrate (60 min, 1g tension) B1->B2 B3 Induce Contraction (Carbachol) B2->B3 B4 Add Albuterol (Cumulative Doses) B3->B4 B5 Record Relaxation B4->B5 C1 Calculate % Relaxation B5->C1 C2 Generate Concentration-Response Curve C1->C2 C3 Determine EC50 C2->C3

Caption: Experimental workflow for assessing Albuterol's effect on guinea pig trachea.
In Vivo Model: Mouse Model of Airway Hyperresponsiveness

This protocol uses the forced oscillation technique to measure the effect of Albuterol on airway resistance in a mouse model of allergic asthma.[10][11]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA) for sensitization and challenge

  • Methacholine (B1211447)

  • Albuterol sulfate (for nebulization)

  • Forced oscillation system (e.g., FlexiVent)

  • Nebulizer system integrated with the ventilator

Protocol:

  • Sensitization and Challenge: Sensitize mice with intraperitoneal injections of OVA. Subsequently, challenge the mice with aerosolized OVA to induce allergic airway inflammation and hyperresponsiveness.[12]

  • Anesthesia and Tracheostomy: Anesthetize the mouse and perform a tracheostomy to connect it to the forced oscillation system.

  • Baseline Measurement: Obtain baseline measurements of respiratory mechanics (resistance and elastance).

  • Methacholine Challenge: Expose the mouse to increasing concentrations of nebulized methacholine to induce bronchoconstriction. Measure respiratory mechanics after each dose.[10]

  • Albuterol Administration: Administer a dose of nebulized Albuterol (e.g., 0.083% solution).[10]

  • Post-Albuterol Methacholine Challenge: Repeat the methacholine challenge and measure the changes in respiratory mechanics.

  • Data Analysis: Compare the methacholine dose-response curves before and after Albuterol administration to quantify the bronchoprotective effect of Albuterol.

In Vitro Model: cAMP Assay in Human Airway Smooth Muscle (HASM) Cells

This protocol measures the intracellular accumulation of cAMP in HASM cells in response to Albuterol stimulation.[13]

Materials:

  • Primary Human Airway Smooth Muscle (HASM) cells

  • Cell culture reagents

  • Albuterol sulfate

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer

Protocol:

  • Cell Culture: Culture HASM cells to confluency in appropriate multi-well plates.

  • Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.[6]

  • Albuterol Stimulation: Add Albuterol at various concentrations (e.g., 1 nM to 10 µM) to the cells and incubate for a defined period (e.g., 15 minutes).[13]

  • Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve to quantify the amount of cAMP in each sample. Plot the concentration of Albuterol against the measured cAMP levels to create a dose-response curve.

Conclusion

Albuterol (this compound) is a valuable tool in bronchodilator research. The models and protocols described herein provide a framework for investigating its efficacy and mechanism of action. In vitro models, such as isolated tracheal rings and cell-based cAMP assays, are useful for mechanistic studies and initial screening. In vivo models, like the mouse model of airway hyperresponsiveness, are crucial for evaluating the physiological effects of Albuterol in a more complex biological system. The selection of the appropriate model will depend on the specific research question being addressed.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Metaterol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low solubility of Metaterol in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

This compound is a sympathomimetic and bronchodilator belonging to the phenethylamine (B48288) family.[1] For in vitro and in vivo experiments, achieving a desired concentration of this compound in a physiologically compatible aqueous buffer is crucial for accurate and reproducible results. Poor solubility can lead to precipitation, inaccurate dosing, and reduced biological activity.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a phenylethanolamine derivative.[1] Compounds in this class are typically weak bases.[2] The key properties influencing its solubility are:

  • Basic Nature: The amino group in this compound's structure can be protonated, which significantly increases its aqueous solubility.

  • Polarity: The presence of hydroxyl and amino groups contributes to its polarity, allowing it to interact with water molecules.

Q3: Why am I observing low solubility or precipitation of this compound in my aqueous buffer?

Several factors can contribute to the low solubility of this compound:

  • pH of the Buffer: As a weak base, this compound's solubility is highly dependent on the pH of the solution. In neutral or alkaline buffers (pH > pKa), the uncharged form of this compound predominates, which is less soluble in water.

  • High Concentration: The desired concentration for your experiment may exceed the intrinsic aqueous solubility of this compound at a given pH.

  • Buffer Composition: Certain buffer salts can interact with this compound and reduce its solubility (the "common ion effect").

  • Temperature: Solubility of most solids in liquids increases with temperature. Preparing your solution at room temperature or slightly warming it may help.

Troubleshooting Guide for Low this compound Solubility

If you are encountering difficulties in dissolving this compound in your aqueous buffer, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment

Before modifying your protocol, verify the following:

  • Purity of this compound: Impurities can affect solubility.

  • Buffer Preparation: Ensure the buffer was prepared correctly and the pH is accurate.

  • Calculation Check: Double-check your calculations for the desired concentration.

Step 2: pH Adjustment

Adjusting the pH of the buffer is the most effective method for increasing the solubility of a weak base like this compound.

  • Principle: Lowering the pH of the solution will protonate the amino group of this compound, forming a more soluble salt.

  • Recommendation: Prepare your aqueous buffer at a pH at least 2 units below the estimated pKa of this compound (~8.9). A starting pH of 6.0 to 7.0 is recommended.

Experimental Protocol: pH Adjustment for this compound Dissolution

  • Start with your desired aqueous buffer (e.g., PBS, TRIS) at a slightly lower volume than the final target.

  • Slowly add the calculated amount of this compound powder to the buffer while stirring continuously.

  • If the this compound does not dissolve completely, check the pH of the suspension.

  • Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.

  • Continue adding the acid until the this compound is fully dissolved.

  • Adjust the final volume with the buffer.

  • Verify the final pH of the solution.

Step 3: Use of Co-solvents

If pH adjustment alone is not sufficient or if you need to work at a specific physiological pH where solubility is low, a co-solvent can be used.

  • Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.

  • Recommended Co-solvents: Ethanol, DMSO (Dimethyl Sulfoxide), or PEG-400 (Polyethylene Glycol 400).

  • Caution: Co-solvents can have biological effects, so it is crucial to use the lowest effective concentration and include appropriate vehicle controls in your experiments.

Experimental Protocol: Using a Co-solvent for this compound Dissolution

  • Dissolve the this compound powder in a small volume of the chosen co-solvent (e.g., DMSO).

  • Once fully dissolved, slowly add this stock solution to your aqueous buffer while stirring vigorously to prevent precipitation.

  • The final concentration of the co-solvent should be kept to a minimum (typically <1% v/v for in vitro assays and as low as possible for in vivo studies).

Step 4: Salt Form of this compound

Using a salt form of this compound, if available, can significantly improve its aqueous solubility. While a specific this compound salt is not commercially prominent, this is a general strategy for improving the solubility of basic drugs.

  • Principle: Salts of weak bases and strong acids are generally more soluble in water than the free base form.

Summary of Troubleshooting Strategies
StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the basic amino group increases aqueous solubility.Highly effective, simple to implement.May not be suitable for experiments requiring a specific physiological pH.
Co-solvents Increases solubility of non-polar compounds in aqueous solutions.Effective when pH adjustment is not an option.Co-solvents can have their own biological effects; requires vehicle controls.
Salt Form Pre-formed salt is typically more water-soluble than the free base.Simple to dissolve.Availability of a specific salt form of this compound may be limited.
Warming Increases the kinetic energy of the system, often increasing solubility.Easy to perform.Solubility may decrease upon cooling to experimental temperature, leading to precipitation.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for this compound Solubility

This compound Solubility Troubleshooting start Start: Low this compound Solubility check_basics Step 1: Check Purity, Buffer pH, Calculations start->check_basics ph_adjust Step 2: Adjust Buffer pH (pH < 7.0) check_basics->ph_adjust dissolved_ph Problem Solved ph_adjust->dissolved_ph Yes not_dissolved_ph Still Insoluble / pH Change Not Possible ph_adjust->not_dissolved_ph No cosolvent Step 3: Use a Co-solvent (e.g., DMSO, Ethanol) not_dissolved_ph->cosolvent dissolved_cosolvent Problem Solved (Include Vehicle Control) cosolvent->dissolved_cosolvent Yes not_dissolved_cosolvent Still Insoluble / Co-solvent Not an Option cosolvent->not_dissolved_cosolvent No salt_form Step 4: Consider a Salt Form of this compound not_dissolved_cosolvent->salt_form end Consult Technical Support salt_form->end

Caption: Troubleshooting workflow for low this compound solubility.

Signaling Pathway of this compound (as a Beta-Adrenergic Agonist)

This compound is a beta-adrenergic receptor agonist.[3] Upon binding to beta-adrenergic receptors (β-AR), it initiates a signaling cascade that is characteristic of sympathomimetic drugs.[4][5]

This compound Signaling Pathway This compound This compound beta_ar Beta-Adrenergic Receptor (β-AR) This compound->beta_ar Binds to g_protein Gs Protein beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Bronchodilation, Increased Heart Rate) pka->cellular_response Phosphorylates target proteins leading to

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing Metaterol Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Metaterol in dose-response curve experiments. Given that this compound is a beta-adrenergic receptor agonist that was never commercially marketed, specific experimental data is limited.[1] The information provided herein is based on the established principles of pharmacology for beta-2 adrenergic agonists and common methodologies for generating dose-response curves.

General Information

What is this compound?

This compound, also known as isofenefrine, is a sympathomimetic agent and a beta-adrenergic receptor agonist.[1][2] It belongs to the phenethylamine (B48288) family and is structurally related to compounds like norfenefrine (B1679915) and phenylephrine.[1] As a beta-agonist, it is expected to stimulate the beta-adrenergic receptors, leading to a physiological response.

Important Distinction: this compound vs. Metoprolol

It is crucial to distinguish this compound from Metoprolol. This compound is a beta-agonist, which activates beta-adrenergic receptors. In contrast, Metoprolol is a beta-blocker (a beta-adrenergic antagonist), which blocks these receptors and is commonly used to treat cardiovascular conditions by reducing heart rate and blood pressure.[3][4][5][6] Their mechanisms of action are opposite.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for this compound in a dose-response experiment?

While specific data for this compound is scarce, for initial experiments with a novel beta-2 agonist, a wide concentration range is recommended. A common starting point is to perform a serial dilution from 1 nM to 100 µM. This broad range helps in identifying the potency (EC50) of the compound.

Q2: How should I prepare my this compound stock solution?

Q3: What are the key parameters of a dose-response curve?

A typical dose-response curve is sigmoidal and is characterized by four key parameters:

  • Bottom Plateau: The minimum response in the absence of the drug.

  • Top Plateau: The maximum response at saturating drug concentrations.

  • EC50: The concentration of the drug that produces 50% of the maximal response. It is a measure of the drug's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is common for many biological systems.[7]

Q4: Why is my dose-response curve not sigmoidal?

Several factors can lead to a non-sigmoidal curve. If the curve is incomplete, it may be that the concentration range tested was not wide enough to capture the full response.[8] If the curve appears biphasic, it could indicate off-target effects or multiple binding sites with different affinities.[9]

Q5: What is receptor desensitization and how can it affect my results?

Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a phenomenon where the cellular response diminishes over time.[10] This is a well-documented characteristic of beta-2 adrenergic receptors.[11][12][13] To minimize desensitization, it is advisable to limit the incubation time with this compound to the shortest duration necessary to observe a stable response.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates - Inaccurate pipetting- Cell plating inconsistency- Compound precipitation- Use calibrated pipettes and proper technique.- Ensure even cell distribution when seeding plates.- Visually inspect for precipitation after dilution; consider using a different solvent or vortexing.
Low or no response to this compound - Inactive compound- Low receptor expression in the cell line- Incorrect assay conditions- Verify the identity and purity of your this compound stock.- Use a positive control (e.g., isoproterenol) to confirm assay performance.- Confirm that your chosen cell line expresses functional beta-2 adrenergic receptors.
High background signal - Assay buffer components interfering with the readout- Cell stress or death- Test the effect of the assay buffer alone on the signal.- Ensure cells are healthy and not overgrown before starting the experiment.
The fitted curve does not plateau at the top - The highest concentration of this compound used is not sufficient to elicit a maximal response.- Extend the concentration range to higher concentrations.
The fitted curve does not return to baseline - The lowest concentration of this compound is still causing a response.- Include a zero-dose control and extend the dilution series to lower concentrations.[14]

Data Presentation

Summarizing quantitative data from multiple experiments in a structured table allows for easy comparison of results.

Table 1: Hypothetical EC50 Values for this compound in Different Cell Lines

Cell LineReceptor TargetMean EC50 (nM)Standard Deviation (nM)Number of Experiments (n)
HEK293 (transfected)Human β2AR75.48.25
A549 (endogenous)Human β2AR123.815.64
CHO-K1 (transfected)Human β2AR88.19.95

Experimental Protocols

Protocol: In Vitro Dose-Response for this compound using a cAMP Assay

This protocol outlines a general procedure for determining the EC50 of this compound in a cell-based cAMP assay.

  • Cell Plating:

    • Seed a cell line expressing the beta-2 adrenergic receptor (e.g., HEK293-β2AR) into a 96-well plate at a density of 10,000 cells/well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 0.1% BSA) to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Include a positive control (e.g., Isoproterenol) and a vehicle control (assay buffer with the same final concentration of DMSO).

  • Assay Procedure:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 50 µL of each this compound dilution or control to the appropriate wells.

    • Incubate for 15 minutes at 37°C. The incubation time should be optimized to minimize receptor desensitization.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP response as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50, top and bottom plateaus, and Hill slope.[8]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: this compound signaling pathway via the β2-adrenergic receptor.

G start Start plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_compounds Prepare Serial Dilutions of this compound plate_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate for a Defined Period add_compounds->incubate measure_response Measure Cellular Response (e.g., cAMP levels) incubate->measure_response analyze_data Analyze Data: Non-linear Regression measure_response->analyze_data end End: Obtain EC50 analyze_data->end

Caption: Experimental workflow for a dose-response curve.

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of Metaterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Metaterol. The following information is designed to help identify and minimize off-target effects, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the β1-adrenergic receptor.[1] Its primary mechanism involves competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2][3][4] This inhibition leads to a reduction in heart rate, cardiac contractility, and blood pressure.[3][5]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (the β1-adrenergic receptor).[6] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings from preclinical to clinical settings.[6] For instance, an observed cellular phenotype may be incorrectly attributed to the on-target activity of this compound when it is actually the result of an off-target interaction.

Q3: What are the known or potential off-target effects of this compound?

A3: While this compound is designed to be selective for the β1-adrenergic receptor, at higher concentrations, its selectivity can decrease, leading to interactions with β2-adrenergic receptors found in bronchial and vascular smooth muscle.[4] This can potentially lead to bronchospasm, especially in susceptible individuals.[3] Other reported side effects in clinical and preclinical studies that could be related to off-target effects include fatigue, dizziness, depression, and sleep disturbances.[7][8] It is also important to consider that off-target effects can be cell-type specific and may not always be predictable.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[6]

  • Utilize Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[6]

  • Employ Orthogonal Approaches: Use alternative methods to validate your findings. For example, if studying the downstream effects of β1-adrenergic receptor blockade, confirm the phenotype using a different selective β1-antagonist or by using genetic approaches like siRNA or CRISPR-Cas9 to knockdown the receptor.[6][9]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent results between different cell lines. Expression levels of the on-target (β1-adrenergic receptor) or off-target proteins may vary between cell lines.1. Quantify Target Expression: Perform Western blotting or qPCR to determine the relative expression levels of the β1-adrenergic receptor in the cell lines being used. 2. Characterize Off-Target Expression: If a potential off-target is suspected, assess its expression level as well.
High cellular toxicity at concentrations expected to be selective. The cell line being used may be particularly sensitive to an off-target effect of this compound.1. Perform a Cell Viability Assay: Conduct a dose-response experiment to determine the EC50 for toxicity. 2. Compare with a Control Compound: Use an inactive analog to determine if the toxicity is specific to this compound's activity. 3. Test a Different Cell Line: If possible, repeat the experiment in a cell line known to be less sensitive.
Observed phenotype does not align with known β1-adrenergic receptor signaling. The phenotype may be the result of an off-target effect.1. Perform a Rescue Experiment: If possible, try to rescue the phenotype by activating the pathway downstream of the β1-adrenergic receptor. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of the β1-adrenergic receptor. If the phenotype persists in the absence of the target, it is likely an off-target effect.[6] 3. Off-Target Prediction: Utilize computational tools to predict potential off-targets of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to the β1-adrenergic receptor in intact cells and to identify potential off-targets. CETSA measures the change in the thermal stability of a protein upon ligand binding.[6][10]

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation. Quantify the amount of the target protein (β1-adrenergic receptor) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound, as many small molecule drugs can interact with the conserved ATP-binding pocket of kinases.[11]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases from a kinase panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time to allow the phosphorylation reaction to occur.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.

Visualizations

Metaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Blocks Adrenaline Adrenaline/ Noradrenaline Adrenaline->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channel L-type Ca2+ Channel PKA->Calcium_Channel Phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Modulates Ion Channels Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Contraction Increased Contractility Calcium_Influx->Contraction

Caption: this compound's primary on-target signaling pathway.

Off_Target_Identification_Workflow Start Start: Observed Phenotype with this compound Computational In Silico Prediction (e.g., SEA, 3Decision) Start->Computational Experimental Experimental Validation Start->Experimental Computational->Experimental CETSA CETSA (Target Engagement) Experimental->CETSA Direct Binding Kinase_Profiling Kinase Profiling Experimental->Kinase_Profiling Enzymatic Activity Genetic Genetic Methods (siRNA/CRISPR) Experimental->Genetic Phenotypic Change Data_Analysis Data Analysis and Off-Target Confirmation CETSA->Data_Analysis Kinase_Profiling->Data_Analysis Genetic->Data_Analysis End End: Minimized Off-Target Effects Data_Analysis->End

Caption: A workflow for identifying off-target effects of this compound.

References

Preventing Metaterol Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Metaterol during storage. Given the limited publicly available stability data for this compound, this guide leverages information from the closely related and structurally similar beta-blocker, Metoprolol (B1676517), to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on studies of structurally similar compounds like Metoprolol, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photolysis.[1][2] Exposure to acidic or alkaline conditions, oxygen, and light can significantly impact its stability.[1]

Q2: What are the ideal storage conditions for pure this compound?

A2: For pure, solid this compound, storage at -20°C is recommended for long-term stability, potentially for up to three years. For shorter periods, storage at 4°C for up to two years may be adequate.[3] It is crucial to store the compound in a tightly sealed container to protect it from moisture.[4]

Q3: How should I store this compound solutions?

A3: If this compound is dissolved in a solvent, it is best to store the solution at -80°C for periods up to six months, or at -20°C for up to one month.[3] The choice of solvent can also impact stability, and it is advisable to use high-purity solvents and consider the potential for solvent-mediated degradation.

Q4: My this compound solution has changed color. What does this indicate?

A4: A change in color, or the appearance of precipitation, can indicate degradation.[5] It is recommended to perform analytical tests, such as HPLC, to assess the purity of the solution before further use.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Potency in Stored Samples Degradation due to improper storage conditions.1. Verify storage temperature and protect from light and moisture.[5][6] 2. Analyze sample purity using HPLC to quantify the remaining active ingredient. 3. If degradation is confirmed, discard the sample and obtain a fresh batch stored under recommended conditions.
Unexpected Peaks in Chromatogram Presence of degradation products.1. Identify potential degradation products by comparing with known impurities or using techniques like LC-MS/MS.[1] 2. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or oxidizing agents).
Physical Changes (e.g., color change, precipitation) Chemical degradation or insolubility.1. Do not use the sample. 2. Attempt to identify the precipitate or color change cause through analytical methods. 3. Review the formulation and storage conditions for potential incompatibilities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of a this compound sample and detecting the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized for the specific separation.

  • Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.

Visualizing Degradation and Stability

This compound Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound, extrapolated from data on similar compounds. The primary routes are oxidation and hydrolysis.

Potential this compound Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, acid/base catalysis Oxidative_Products Oxidative Degradation Products Oxidation->Oxidative_Products Hydrolytic_Products Hydrolytic Degradation Products Hydrolysis->Hydrolytic_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the steps for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analytical_Testing Analytical Testing (HPLC, LC-MS) Acid->Analytical_Testing Base Base Hydrolysis Base->Analytical_Testing Oxidative Oxidative Oxidative->Analytical_Testing Photolytic Photolytic Photolytic->Analytical_Testing Thermal Thermal Thermal->Analytical_Testing Metaterol_Sample This compound Sample Metaterol_Sample->Acid Metaterol_Sample->Base Metaterol_Sample->Oxidative Metaterol_Sample->Photolytic Metaterol_Sample->Thermal Data_Analysis Data Analysis and Degradation Pathway Identification Analytical_Testing->Data_Analysis Stability_Report Stability Indicating Report Data_Analysis->Stability_Report

Caption: Workflow for a forced degradation study.

References

Addressing variability in Metaterol experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metaterol Experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective β-1 adrenergic receptor antagonist. Its primary mechanism involves competitively blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-1 adrenergic receptors, which are predominantly found in cardiac tissue. This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate and contractility. At higher concentrations, its selectivity may decrease, leading to interaction with β-2 adrenergic receptors in bronchial and vascular smooth muscle.

Q2: What is the expected downstream signaling pathway affected by this compound?

As an antagonist, this compound blocks the activation of the Gs alpha subunit-coupled signaling pathway. Under normal physiological conditions, catecholamine binding to the β-1 adrenergic receptor activates a cascade involving the Gs protein, adenylyl cyclase, and the subsequent conversion of ATP to cyclic AMP (cAMP).[1][2] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a cellular response.[1][2] this compound's antagonism prevents this cascade from being initiated by catecholamines.

Q3: We are observing a high degree of variability in our dose-response curves. What are the potential causes?

Variability in dose-response experiments can arise from multiple factors.[3][4][5][6][7] Key areas to investigate include:

  • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density.[8][9]

  • Reagent Preparation: Inconsistent serial dilutions of this compound can lead to significant variability.

  • Incubation Times: Ensure consistent incubation times for all experimental conditions.[10]

  • Plate Reader Settings: Optimize settings such as the number of flashes and focal height to reduce read-to-read variability.[11]

Q4: Can this compound exhibit off-target effects?

Yes, while this compound is selective for β-1 adrenergic receptors, this selectivity is dose-dependent. At higher concentrations, this compound can also antagonize β-2 adrenergic receptors, potentially leading to unintended effects in tissues where these receptors are prevalent, such as the lungs and peripheral vasculature.[12] Additionally, due to the similarity between adrenergic receptor subtypes, off-target effects on alpha-1, alpha-2, or beta-1 receptors are possible.[13]

Troubleshooting Guides

Issue 1: No Observable Effect of this compound in Cell-Based Assays

If you are not observing the expected biological effect of this compound, follow this troubleshooting workflow:

A No Effect Observed B 1. Verify Compound Integrity - Check storage conditions - Confirm correct solvent and concentration A->B Start Troubleshooting C 2. Assess Cell Health & Receptor Expression - Check viability and morphology - Confirm β-1 receptor expression B->C Compound OK F Compound Issue B->F Issue Found D 3. Review Assay Protocol - Verify incubation times and temperatures - Check for interfering substances C->D Cells OK G Cell Issue C->G Issue Found E 4. Check Detection Method - Ensure instrument settings are optimal - Validate readout (e.g., cAMP assay) D->E Protocol OK H Protocol Issue D->H Issue Found I Detection Issue E->I Issue Found J Redesign Experiment E->J Detection OK F->J G->J H->J I->J

Caption: Troubleshooting workflow for lack of this compound effect.
Issue 2: High Background in Receptor Binding Assays

High background can obscure specific binding signals. Consider the following to reduce non-specific binding:

  • Blocking Agents: Ensure the use of an appropriate blocking buffer.

  • Washing Steps: Increase the number and stringency of wash steps to remove unbound ligand.

  • Filter Plate Selection: Use filter plates with appropriate pore sizes and material to retain cell membranes while allowing unbound ligand to pass through.[14]

  • Ligand Concentration: Use a radiolabeled ligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[15]

Experimental Protocols & Data

This compound Dose-Response Curve Protocol

This protocol outlines a general procedure for generating a dose-response curve for this compound by measuring its inhibitory effect on isoproterenol-stimulated cAMP production.

  • Cell Plating: Plate cells expressing β-1 adrenergic receptors in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-incubation: Prepare serial dilutions of this compound. Remove media from cells and add the this compound dilutions. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol) to all wells (except for negative controls) and incubate for a time determined by a time-course experiment (typically 15-30 minutes).[10]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50.

Table 1: Example Dose-Response Parameters for this compound

ParameterValueDescription
IC50 15 nMThe concentration of this compound that inhibits 50% of the maximal response to the agonist.
Hill Slope -1.2Describes the steepness of the curve. A slope of -1.0 indicates a standard binding isotherm.
Maximal Inhibition 98%The maximum percentage by which this compound inhibits the agonist response.
Minimal Inhibition 2%The baseline inhibition observed at the lowest this compound concentrations.
Receptor Binding Assay Protocol

This protocol provides a general method for a competitive receptor binding assay to determine the binding affinity of this compound.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β-1 adrenergic receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the β-1 receptor, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium (e.g., 1-2 hours).

  • Filtration: Separate bound from free radioligand by vacuum filtration. Wash the filters multiple times with ice-cold wash buffer.[16]

  • Detection: Dry the filter plate and add scintillation cocktail. Count the radioactivity in a microplate scintillation counter.[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the Ki (inhibitory constant).

Table 2: Example Receptor Binding Parameters

ParameterValueDescription
Radioligand [3H]-DihydroalprenololA common non-selective β-adrenergic antagonist used as a radioligand.
Radioligand Conc. 0.5 nM (~Kd)Concentration of radioligand used in the assay.
Ki for this compound 10 nMThe equilibrium dissociation constant for this compound binding to the β-1 receptor.
Non-specific Binding < 15%The portion of radioligand binding that is not displaced by a high concentration of an unlabeled competitor.

Signaling Pathway Diagrams

Agonist-Stimulated β-1 Adrenergic Receptor Signaling

This diagram illustrates the canonical signaling pathway activated by an agonist, which this compound is designed to block.

cluster_membrane Cell Membrane Agonist Agonist (e.g., Epinephrine) Receptor β-1 Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Canonical β-1 adrenergic receptor signaling pathway.
Inhibitory Action of this compound

This diagram shows how this compound interrupts the signaling cascade.

cluster_membrane Cell Membrane This compound This compound Receptor β-1 Adrenergic Receptor This compound->Receptor Blocks G_Protein Gs Protein (Inactive) Receptor->G_Protein No Activation AC Adenylyl Cyclase (Inactive) G_Protein->AC No Activation Response No Cellular Response AC->Response Agonist Agonist Agonist->Receptor Binding Prevented

Caption: Mechanism of this compound's inhibitory action.

References

Improving the signal-to-noise ratio in Metaterol functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Metaterol functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

This compound is a beta-2 adrenergic receptor (β2AR) agonist. Its primary signaling pathway involves binding to the β2AR, a G-protein-coupled receptor (GPCR). This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses.[1] Some studies also suggest that the β2AR can couple to the inhibitory G-protein (Gi), which can lead to more complex signaling cascades.[2]

Q2: What are the most common functional assays for this compound?

The most common functional assays for this compound and other β2AR agonists measure the accumulation of intracellular cAMP.[3] These assays are typically cell-based and utilize various detection technologies, such as:

  • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.[4]

  • Luminescence-based assays: These assays use genetically engineered biosensors that emit light in the presence of cAMP.

  • Fluorescence Polarization (FP) assays: These also work on the principle of competitive binding affecting the polarization of emitted light.

Q3: Why is a low signal-to-noise ratio a common problem in this compound functional assays?

A low signal-to-noise (S/N) ratio can arise from several factors, including:

  • Low signal: Insufficient receptor expression, low cell numbers, suboptimal agonist concentration, or short incubation times can all lead to a weak signal.

  • High background: Autofluorescence from cell culture media components (like phenol (B47542) red and serum), nonspecific binding of detection reagents, or high basal cAMP levels can contribute to high background noise.[5][6][7][8]

  • High variability: Inconsistent cell seeding, pipetting errors, and temperature fluctuations can lead to high variability between replicate wells, which reduces the effective S/N ratio.

Q4: What is the role of a phosphodiesterase (PDE) inhibitor in these assays?

Phosphodiesterases are enzymes that degrade cAMP.[9] Including a PDE inhibitor, such as IBMX, in the assay buffer prevents the breakdown of cAMP, allowing it to accumulate to detectable levels and thereby increasing the assay window and signal strength.[10][11]

Troubleshooting Guides

Problem 1: High Background Signal

A high background can mask the specific signal from this compound stimulation, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence from Media Components Use phenol red-free media for the assay.[5][6][7][8] Reduce the serum concentration in the media during the assay or switch to a serum-free assay buffer if possible.[5] If using adherent cells, consider reading the plate from the bottom to minimize interference from the media.[5][12]
Nonspecific Antibody Binding (in immunoassays like HTRF) Titrate the detection antibodies to determine the optimal concentrations that minimize nonspecific binding while maintaining a robust signal.[13] Ensure adequate blocking steps are included in the protocol.
High Basal cAMP Levels Optimize cell seeding density; too many cells can lead to high basal signaling.[10][14] Reduce the incubation time to minimize basal cAMP accumulation.
Autofluorescent Test Compounds Run a control with the compound in the absence of cells to check for inherent fluorescence. If the compound is fluorescent, consider using a different assay format (e.g., a luminescence-based assay).[13]
Inappropriate Microplate Choice For fluorescence-based assays, use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[12]
Problem 2: Low or No Signal

A weak or absent signal upon this compound stimulation can prevent accurate quantification of its activity.

Potential Cause Recommended Solution
Low Receptor Expression Use a cell line known to endogenously express the β2AR (e.g., HEK293, CHO) or a stably transfected cell line with high receptor expression.[9]
Insufficient Cell Number Optimize the cell seeding density. A cell titration experiment should be performed to find the optimal number of cells per well that yields a robust signal without being in excess.[10][14][15]
Suboptimal Agonist Concentration or Incubation Time Perform a dose-response curve for this compound to ensure you are using a concentration that elicits a measurable response. Optimize the agonist incubation time; some agonists may require longer incubation to reach equilibrium and produce a maximal signal.[9][10][16]
Rapid cAMP Degradation Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent cAMP breakdown.[10][11] The optimal concentration of the PDE inhibitor should be determined empirically.[11]
Degraded Reagents Ensure all assay reagents, including this compound and detection components, are stored correctly and are not expired. Avoid repeated freeze-thaw cycles.[13]
Incorrect Plate Reader Settings Verify that the correct excitation and emission wavelengths, as well as gain settings, are being used for your specific assay.[12][13]
Problem 3: High Variability (%CV)

High coefficient of variation (%CV) between replicate wells indicates poor assay precision and can obscure real effects.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are thoroughly resuspended to achieve a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension periodically to prevent settling.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tips are placed at a consistent depth in the wells to avoid variations in volume.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with sterile water or PBS.
Temperature Fluctuations Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure consistent incubation temperatures.
Cell Health Use cells that are in the logarithmic growth phase and have a high viability. Do not use cells that are over-confluent.[15]

Experimental Protocols

Detailed Protocol: this compound-Induced cAMP Accumulation Assay using HTRF

This protocol provides a general framework for a 384-well plate format. Volumes and concentrations should be optimized for your specific cell line and assay kit.

Materials:

  • HEK293 cells (or another suitable cell line expressing β2AR)

  • Cell culture medium (e.g., DMEM/F12)

  • Phenol red-free assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • HTRF cAMP detection kit

  • Black, opaque, 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells to approximately 80% confluency.

    • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with assay buffer and resuspend them in assay buffer containing the optimized concentration of IBMX (e.g., 0.5 mM).

    • Determine the cell concentration and viability using a cell counter.

    • Dilute the cell suspension to the optimized seeding density (e.g., 2,500 cells/5 µL) in assay buffer with IBMX.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare solutions of the positive control (isoproterenol) and antagonist control (propranolol).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the diluted this compound or control compounds to the respective wells.

    • For antagonist determination, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

    • Seal the plate and incubate for the optimized time (e.g., 30 minutes) at room temperature.[17]

  • Detection:

    • Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents.

    • Add 5 µL of the HTRF acceptor (e.g., d2-labeled cAMP) to each well.

    • Add 5 µL of the HTRF donor (e.g., anti-cAMP antibody labeled with a cryptate) to each well.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.[17]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Metaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenergic Receptor (GPCR) This compound->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Downstream Downstream Cellular Effects cAMP->Downstream Mediates AMP AMP PDE->AMP

Caption: this compound signaling pathway.

Experimental_Workflow A 1. Cell Preparation (Harvest, Wash, Resuspend) C 3. Cell & Compound Plating (Dispense into 384-well plate) A->C B 2. Compound Dilution (this compound, Controls) B->C D 4. Incubation (e.g., 30 min at RT) C->D E 5. Detection Reagent Addition (HTRF Acceptor & Donor) D->E F 6. Detection Incubation (1 hour at RT) E->F G 7. Plate Reading (HTRF-compatible reader) F->G H 8. Data Analysis (Calculate Ratio, Plot Curve, Determine EC50) G->H

Caption: General experimental workflow for a this compound functional assay.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Signal Is the signal low? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Low_Signal_Solutions Optimize: - Cell Density - Agonist Concentration - Incubation Time - Add PDE Inhibitor - Check Reagent Viability Check_Signal->Low_Signal_Solutions Yes Check_CV Is the %CV high? Check_Background->Check_CV No High_Background_Solutions Use Phenol Red-Free Media Reduce Serum Optimize Antibody Conc. Use Opaque Plates Check_Background->High_Background_Solutions Yes High_CV_Solutions Improve Pipetting Technique Ensure Homogenous Cell Suspension Check for Edge Effects Maintain Consistent Temperature Check_CV->High_CV_Solutions Yes End Improved S/N Ratio Check_CV->End No Low_Signal_Solutions->End High_Background_Solutions->End High_CV_Solutions->End

References

Metoprolol Stability in Experimental Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Metoprolol (B1676517) in various experimental media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect Metoprolol's stability in my experiments?

A1: The stability of Metoprolol can be influenced by several factors, including:

  • pH: Metoprolol is generally more stable in acidic to neutral conditions and is susceptible to degradation in alkaline (basic) media.[1]

  • Temperature: Higher temperatures accelerate the degradation of Metoprolol.[2] It is crucial to adhere to recommended storage temperatures.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3][4][5] Solutions should be protected from light.

  • Oxidizing Agents: Metoprolol is susceptible to oxidation, which can be initiated by oxidizing agents or exposure to air.

  • Experimental Media Components: The complex components of cell culture media, such as amino acids, vitamins, and salts, can potentially interact with Metoprolol and affect its stability.[6][7]

Q2: How can I tell if my Metoprolol solution has degraded?

A2: Degradation may not always be visible. While a change in color or the appearance of precipitate can indicate instability, chemical degradation often occurs without any visible signs. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the amount of active Metoprolol remaining.[1][8][9]

Q3: What are the known degradation products of Metoprolol?

A3: Under stress conditions, Metoprolol can degrade into several products. The main degradation pathways include oxidation and hydrolysis.[3][10] Some identified degradation products result from the cleavage of the ether bond and modifications to the side chain.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Metoprolol degradation during the experiment.Prepare fresh Metoprolol solutions for each experiment. Assess the stability of Metoprolol under your specific experimental conditions (time, temperature, media).
Loss of drug activity Significant degradation of Metoprolol.Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect all solutions from light.
Unexpected peaks in analytical chromatogram Presence of degradation products.Use a validated stability-indicating HPLC method to separate and identify Metoprolol from its degradation products.
Precipitate formation in the experimental medium Poor solubility or interaction with media components.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Metoprolol is low (typically <0.5%) in the final medium. Test the solubility of Metoprolol in the specific medium at the desired concentration.

Quantitative Stability Data

The stability of Metoprolol is highly dependent on the experimental conditions. Below is a summary of available data from forced degradation studies and stability in common intravenous solutions.

Table 1: Stability of Metoprolol under Forced Degradation Conditions

Condition Medium Temperature Duration Degradation (%) Reference
Acid Hydrolysis0.1 M HClReflux2 hours~15%
Base Hydrolysis0.1 M NaOHReflux3 hours~25%
Oxidation3% H₂O₂Room Temp24 hours~30%[2]
ThermalDry Heat60°C5 hours~11%
PhotolyticUV LightRoom Temp-Stable

Table 2: Stability of Metoprolol Tartrate in Intravenous Solutions

Medium Concentration Temperature Duration Remaining (%) Reference
5% Dextrose Injection0.5 mg/mLRoom Temp30 hours>99%[8]
0.9% Sodium Chloride Injection0.5 mg/mLRoom Temp30 hours>99%[8]

Note: Specific stability data for Metoprolol in complex cell culture media like DMEM and RPMI-1640 is limited in publicly available literature. It is highly recommended to perform a stability assessment under your specific experimental conditions.

Experimental Protocols

Protocol 1: General Assessment of Metoprolol Stability in Aqueous Buffers (e.g., PBS)

Objective: To determine the chemical stability of Metoprolol in a simple aqueous buffer over a specific time course.

Materials:

  • Metoprolol Tartrate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Metoprolol Stock Solution: Accurately weigh and dissolve Metoprolol Tartrate in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solution: Dilute the stock solution with PBS (pH 7.4) to the final desired experimental concentration (e.g., 10 µg/mL).

  • Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of Metoprolol.

  • Data Analysis: Calculate the percentage of Metoprolol remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Assessment of Metoprolol Stability in Cell Culture Media (e.g., DMEM, RPMI-1640)

Objective: To evaluate the stability of Metoprolol in a complex biological medium under cell culture conditions.

Materials:

  • Metoprolol Tartrate

  • Cell culture medium (e.g., DMEM or RPMI-1640) with or without serum (e.g., 10% FBS)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Preparation of Metoprolol Stock Solution: Prepare a concentrated stock solution of Metoprolol in a suitable solvent like sterile water or DMSO (ensure final DMSO concentration in media is <0.1%).

  • Preparation of Test Medium: Add the Metoprolol stock solution to the pre-warmed (37°C) cell culture medium to achieve the final desired concentration.

  • Incubation: Incubate the medium in a humidified incubator at 37°C with 5% CO₂.

  • Sampling: At specified time points (e.g., 0, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation: If the medium contains serum, proteins may need to be precipitated by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant can then be analyzed.

  • Sample Analysis: Analyze the samples using a validated HPLC method to quantify the remaining Metoprolol.

  • Data Analysis: Determine the percentage of Metoprolol remaining at each time point compared to the initial concentration.

Visualizations

Metoprolol Degradation Troubleshooting Workflow

Troubleshooting Metoprolol Stability Issues start Inconsistent Experimental Results or Loss of Drug Activity q1 Is the Metoprolol solution freshly prepared for each experiment? start->q1 sol1 Prepare fresh solutions before each use. Store stock solutions as single-use aliquots at -20°C or lower. q1->sol1 No q2 Are the solutions protected from light? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Store solutions in amber vials or wrap containers in foil. q2->sol2 No q3 Has the stability in the specific experimental medium been verified? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform a time-course stability study under your exact experimental conditions (media, temperature). q3->sol3 No end Consistent Results q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A flowchart for troubleshooting common issues in Metoprolol stability assays.

Metoprolol Signaling Pathway

Metoprolol is a selective β1-adrenergic receptor antagonist. Its primary mechanism of action is to block the effects of catecholamines (like adrenaline) at these receptors in the heart.[11][12][13][14] This leads to a reduction in heart rate, blood pressure, and cardiac contractility.[11][12]

Metoprolol's Mechanism of Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Catecholamines Catecholamines (e.g., Adrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Binds & Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca²⁺ PKA->Calcium Response Physiological Response: - Increased Heart Rate - Increased Contractility Calcium->Response

Caption: Metoprolol competitively inhibits the β1-adrenergic receptor, blocking downstream signaling.

References

Technical Support Center: Refinement of Animal Dosing Protocols for Metaterol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metaterol (also known as isofenefrine) is a beta-adrenergic agonist that was never commercially marketed. As a result, publicly available data on its specific side effects, pharmacokinetics, and established animal dosing protocols are limited. The following troubleshooting guides and FAQs are based on general principles for refining dosing protocols of beta-adrenergic agonists to minimize common side effects observed with this class of drugs. Researchers should always conduct pilot studies to determine the optimal dose and administration route for their specific animal model and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sympathomimetic and bronchodilator belonging to the phenethylamine (B48288) family.[1] As a beta-adrenergic receptor agonist, it is expected to stimulate beta-adrenergic receptors.[2] These receptors, primarily categorized into beta-1, beta-2, and beta-3 subtypes, are found in various tissues, including the heart, lungs, and skeletal muscle.[3][4][5] Stimulation of these receptors initiates a signaling cascade that can lead to physiological responses such as cardiac stimulation and smooth muscle relaxation.[3]

Q2: What are the potential side effects of this compound in animal studies?

A2: While specific data for this compound is scarce, common side effects associated with beta-agonist administration in animals are primarily cardiovascular.[6][7] These can include tachycardia (increased heart rate), arrhythmias, and changes in blood pressure.[6] Other potential side effects may include tremors and metabolic changes.[3] The intensity of these side effects is often dose-dependent.[8]

Q3: How can I minimize the cardiovascular side effects of this compound in my animal experiments?

A3: Minimizing cardiovascular side effects involves careful refinement of the dosing protocol. Key strategies include:

  • Dose Titration: Start with a low dose of this compound and gradually increase it to find the minimum effective dose that achieves the desired therapeutic effect with minimal side effects.

  • Route of Administration: Consider alternative routes to systemic administration (e.g., oral gavage, intraperitoneal injection) that might reduce peak plasma concentrations and associated cardiovascular effects. For respiratory studies, localized delivery via inhalation could be an option.[9]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model can help in designing a dosing regimen that maintains therapeutic levels while avoiding toxic peaks.[10][11][12]

  • Use of More Selective Beta-Agonists: If the therapeutic goal can be achieved by targeting a specific beta-receptor subtype, using a more selective agonist might reduce off-target side effects.[7]

Q4: What is a dose-response study and why is it important for this compound?

A4: A dose-response study is a fundamental experiment to determine the relationship between the dose of a drug and the magnitude of its biological effect. For this compound, conducting a dose-response study is crucial to identify the therapeutic window – the range of doses that produces the desired effect without causing significant toxicity. This is a critical step in refining your dosing protocol.[13][14]

Q5: Are there any alternatives to using animals for studying the effects of this compound?

A5: While in vivo studies are often necessary for understanding the systemic effects of a drug, researchers are encouraged to consider the "3Rs" principle: Replacement, Reduction, and Refinement. In the context of this compound research, this could involve:

  • In vitro studies: Using cell cultures or isolated tissues to investigate the mechanism of action and cellular responses to this compound.

  • Computational modeling: Using computer simulations to predict the pharmacokinetic and pharmacodynamic properties of the drug.

  • Refining animal procedures: Implementing the strategies discussed in this guide to minimize any potential pain or distress to the animals used in essential in vivo studies.[15][16]

Troubleshooting Guides

Issue 1: Animals exhibit significant tachycardia and agitation after this compound administration.
Potential Cause Troubleshooting Step
Dose is too high. Reduce the dose of this compound by 25-50% in the next cohort of animals. A thorough dose-response study is highly recommended to identify the optimal dose.[13]
Rapid absorption leading to high peak plasma concentrations. Consider a different route of administration that allows for slower absorption, such as subcutaneous injection instead of intraperitoneal injection, or oral gavage if bioavailability is adequate.[17][18]
High beta-1 adrenergic receptor stimulation. If the desired therapeutic effect is not mediated by beta-1 receptors, consider co-administration with a low dose of a cardioselective beta-1 blocker. This should be done with extreme caution and after thorough investigation of potential drug-drug interactions.
Animal stress. Ensure proper handling and acclimatization of animals to the experimental procedures to minimize stress-induced sympathoexcitation, which can exacerbate the effects of this compound.
Issue 2: Inconsistent or no observable therapeutic effect at the initial dose.
Potential Cause Troubleshooting Step
Dose is too low. Gradually increase the dose of this compound in subsequent experimental groups. Refer to your dose-response study to guide dose escalation.
Poor bioavailability via the chosen route of administration. Investigate the pharmacokinetic properties of this compound.[19] If oral bioavailability is low, consider a parenteral route such as intravenous or subcutaneous injection.[17][20]
Metabolism of the compound. The metabolic rate of beta-agonists can vary between species.[10][11][12] Ensure the dosing frequency is appropriate to maintain therapeutic concentrations.
Receptor desensitization. Long-term or continuous high-dose administration of beta-agonists can lead to receptor downregulation.[3] If applicable, consider intermittent dosing schedules.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model

Dose (mg/kg)Route of AdministrationHeart Rate Increase (bpm, mean ± SD)Therapeutic Effect (e.g., Bronchodilation, % improvement)Observations
0.1Intraperitoneal25 ± 515%Mild increase in activity.
0.5Intraperitoneal75 ± 1040%Noticeable increase in heart rate.
1.0Intraperitoneal150 ± 2065%Significant tachycardia, some animals show signs of agitation.
0.5Oral Gavage30 ± 820%Slower onset of action, milder side effects.
1.0Oral Gavage60 ± 1245%Moderate increase in heart rate.

Table 2: Pharmacokinetic Parameters of Common Beta-Agonists in Animal Models (Illustrative Examples)

CompoundAnimal ModelHalf-life (t½)Bioavailability (Oral)Primary Route of Elimination
ClenbuterolRat~12 hoursHighRenal
SalbutamolRat~2-3 hoursLowHepatic metabolism
RactopamineSwine~4-6 hoursModerateBiliary and Renal

Note: This data is for illustrative purposes and highlights the variability of pharmacokinetic parameters among different beta-agonists and animal models. Specific studies are required to determine these parameters for this compound.

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in a Rodent Model
  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) and ensure they are properly acclimatized to the laboratory environment for at least one week.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group (e.g., saline or the vehicle used to dissolve this compound). A minimum of 5-8 animals per group is recommended.

  • Dose Preparation: Prepare fresh solutions of this compound at various concentrations to deliver the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Administration: Administer the assigned dose to each animal via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: At predefined time points post-administration (e.g., 15, 30, 60, 120 minutes), monitor and record key parameters:

    • Cardiovascular: Heart rate and blood pressure (using a non-invasive tail-cuff system or telemetry).

    • Therapeutic Effect: Measure the specific therapeutic endpoint relevant to your study (e.g., airway resistance for bronchodilation).

    • Adverse Effects: Observe and score any signs of agitation, tremors, or other abnormal behaviors.

  • Data Analysis: Plot the dose against the measured responses to generate a dose-response curve. Determine the ED50 (effective dose for 50% of the maximal response) for the therapeutic effect and identify the dose at which significant side effects emerge.

Mandatory Visualizations

Metaterol_Signaling_Pathway This compound This compound Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Therapeutic_Effects Therapeutic Effects (e.g., Bronchodilation, Increased Cardiac Contractility) PKA->Therapeutic_Effects Leads to Side_Effects Side Effects (e.g., Tachycardia, Arrhythmias, Tremors) PKA->Side_Effects Can also lead to

Caption: Simplified signaling pathway of this compound via beta-adrenergic receptors.

Experimental_Workflow_Dose_Response Start Start: Animal Acclimatization Group_Allocation Group Allocation (Vehicle + Dose Groups) Start->Group_Allocation Dose_Admin This compound Administration Group_Allocation->Dose_Admin Monitoring Monitor: - Heart Rate - Blood Pressure - Therapeutic Effect - Side Effects Dose_Admin->Monitoring Data_Analysis Data Analysis: Generate Dose-Response Curve Monitoring->Data_Analysis End End: Determine Optimal Dose Data_Analysis->End

Caption: Experimental workflow for a dose-response study of this compound.

Troubleshooting_Logic Start Observe Adverse Effects (e.g., Tachycardia) Check_Dose Is the dose within the expected therapeutic range? Start->Check_Dose Check_Route Is the route of administration appropriate? Check_Dose->Check_Route Yes Reduce_Dose Action: Reduce Dose Check_Dose->Reduce_Dose No Change_Route Action: Change Route of Administration Check_Route->Change_Route No Consider_Other Consider other factors: - Animal stress - Formulation issues Check_Route->Consider_Other Yes

Caption: Troubleshooting logic for addressing this compound-induced side effects.

References

Troubleshooting unexpected outcomes in Metaterol signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metaterol signaling pathway research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges and unexpected outcomes during their experiments. As "Metateralol" is a beta-adrenergic receptor agonist, this guide focuses on the intricacies of the beta-adrenergic signaling cascade.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

A1: this compound is a beta-adrenergic receptor agonist, meaning it binds to and activates beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). The canonical pathway involves the coupling of the activated receptor to a stimulatory G-protein (Gαs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Q2: My cAMP assay shows a very low or no signal after stimulating with this compound. What are the possible causes?

A2: A low or absent cAMP signal can stem from several issues. Common causes include inadequate cell density, low receptor expression in your chosen cell line, or the use of an inactive ligand.[1] It is also possible that the receptor is desensitized due to prolonged agonist exposure. Additionally, ensure your assay buffer contains a phosphodiesterase (PDE) inhibitor, as PDEs rapidly degrade cAMP and can mask the signal.[2]

Q3: I'm observing a high background signal in my unstimulated control wells in a cAMP assay. What should I do?

A3: High background may be due to the constitutive (basal) activity of the receptor, which can occur with some overexpressed GPCRs.[1] Using an inverse agonist in control wells can help reduce this basal activity. Another potential cause is non-specific binding of assay components. Optimizing cell numbers and ensuring proper washing steps can mitigate this.[1]

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results are often traced back to variability in cell passage number, leading to changes in receptor expression or cell health.[1] It is crucial to use cells within a consistent passage range. Other factors include pipetting errors, especially with viscous solutions, and variability in incubation times. Regular calibration of pipettes and adherence to a strict, timed protocol are essential.[1]

Q5: this compound treatment is not inducing the expected phosphorylation of a downstream target like ERK. Why might this be?

A5: Lack of downstream effector phosphorylation could indicate several possibilities. First, the signaling may be directed through a different pathway due to "ligand bias." The ligand might preferentially activate the G-protein pathway without engaging β-arrestin-mediated pathways that often lead to ERK activation.[3][4][5] Conversely, some β-blockers have been shown to induce ERK phosphorylation through a G-protein-independent, β-arrestin-dependent pathway.[3] It's also critical to ensure your Western blot protocol for detecting the phosphorylated protein is optimized, including the use of phosphatase inhibitors during cell lysis.[6]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in Functional Assays
Potential CauseRecommended Solution
Inadequate Cell Density Perform a cell titration experiment to determine the optimal number of cells per well that produces a robust signal without causing artifacts.[1]
Low Receptor Expression Confirm receptor expression levels using Western blotting or ELISA. Consider using a cell line with higher endogenous expression or optimizing transfection conditions for transient expression.
Inactive Ligand Verify the activity and concentration of your this compound stock. Use a fresh batch and perform a dose-response curve with a known beta-agonist like Isoproterenol as a positive control.[1]
Inefficient G-protein Coupling Some cell lines may lack the appropriate G-protein subtype. Co-transfection with a promiscuous G-protein, such as Gα16, can redirect signaling to a more easily detectable pathway (e.g., calcium release).[1]
Signal Degradation For cAMP assays, ensure a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included in the assay buffer to prevent the rapid degradation of cAMP.[2]
Issue 2: Unexpected Ligand Behavior
Potential CauseRecommended Solution
Ligand-Biased Signaling The ligand may preferentially activate one signaling pathway (e.g., Gαs/cAMP) over another (e.g., β-arrestin/pERK).[3][4][5] It is essential to test for activity in multiple downstream pathways to fully characterize the ligand's profile.[1]
Partial Agonism/Antagonism The compound may not be a full agonist. Perform a full dose-response curve and compare the maximal response to a known full agonist to determine its efficacy.[1]
Receptor Desensitization/Internalization Prolonged or high-concentration agonist exposure can lead to receptor phosphorylation by GPCR kinases (GRKs), β-arrestin recruitment, and subsequent internalization, reducing cell surface receptor availability.[7][8] Conduct time-course experiments to capture the peak signal before significant desensitization occurs.

Quantitative Data Summary

The following tables summarize representative binding affinities for common ligands at human beta-adrenergic receptor subtypes. These values can serve as a reference for designing competition binding assays and interpreting results.

Table 1: Antagonist Binding Affinities (Ki values in nM) at Human β-Adrenergic Receptors

Antagonistβ1-ARβ2-ARβ3-AR
Propranolol1.10.8100
ICI 118,55124000.41260
CGP 20712A2.010008300
Bisoprolol7110007900
Timolol1.90.071000

Data compiled from various sources.[9] Values are approximate and can vary based on experimental conditions.

Table 2: Agonist Binding Affinities (Ki values in nM) at Human β-Adrenergic Receptors

Agonistβ1-ARβ2-ARβ3-AR
Isoproterenol3025100
Epinephrine100402500
Norepinephrine808003200
Salbutamol1400481000

Data compiled from various sources.[9][10] Agonist affinity can be state-dependent (high affinity for G-protein coupled state, low for uncoupled). Values are approximate.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to β-adrenergic receptors in cell membranes.

Materials:

  • Cell membranes expressing the β-adrenergic receptor of interest.

  • Radioligand (e.g., [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP)).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., high concentration of Propranolol).

  • 96-well plates, filter mats (GF/C), and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Binding Buffer to a predetermined optimal protein concentration.[11][12]

  • Assay Setup: In a 96-well plate, add in order:

    • Binding Buffer.

    • Test compound at various concentrations (typically a 10-point serial dilution).

    • For non-specific binding (NSB) wells, add a saturating concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).

    • For total binding (B₀) wells, add buffer instead of a test compound.

    • Radioligand at a fixed concentration (typically near its Kd).

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final volume is typically 200-250 µL.[12]

  • Incubation: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C). Incubation time should be optimized for the specific receptor and radioligand.[12]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (usually the same as the binding buffer) to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol outlines a common method for quantifying cAMP production in whole cells following receptor stimulation.

Materials:

  • Cells expressing the β-adrenergic receptor of interest.

  • HTRF cAMP assay kit (e.g., from Cisbio, Revvity), containing cAMP-d2 and anti-cAMP Cryptate.[13][14]

  • Stimulation Buffer (often provided in the kit or a similar buffer containing a PDE inhibitor like IBMX).

  • Test compound (this compound) and controls (e.g., Isoproterenol).

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer to the optimal density determined by prior titration experiments.[15]

  • Assay Setup:

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.

    • Add the test compound (e.g., 5 µL of this compound at various concentrations) to the appropriate wells. Include a positive control (e.g., Isoproterenol) and a vehicle control (buffer only).

  • Cell Stimulation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for receptor activation and cAMP production.[13][16]

  • Lysis and Detection:

    • Add the HTRF detection reagents sequentially as per the manufacturer's instructions. This typically involves adding cAMP-d2 (the acceptor) followed by the anti-cAMP Cryptate (the donor).[14] The lysis buffer is usually included with the detection reagents.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.[13][14]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate donor).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (e.g., 665/620) and normalize the data.

    • In this competitive assay, a higher concentration of cellular cAMP leads to a decrease in the HTRF signal.[16][17]

    • Plot the signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

G This compound This compound (Agonist) BAR β-Adrenergic Receptor (β-AR) This compound->BAR Gs Gαs BAR->Gs Activates Gby Gβγ AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Canonical Gαs signaling pathway for β-adrenergic receptors.

G start Start: Unexpected Result q1 Is the issue low/no signal? start->q1 a1_1 Check Ligand Activity (Use fresh stock, run + control) q1->a1_1 Yes q2 Is the issue high background? q1->q2 No a1_2 Optimize Cell Density (Perform cell titration) a1_1->a1_2 a1_3 Confirm Receptor Expression (Western Blot/ELISA) a1_2->a1_3 end Resolved a1_3->end a2_1 Check for Constitutive Activity (Use inverse agonist) q2->a2_1 Yes q3 Is the issue inconsistent results? q2->q3 No a2_2 Optimize Wash Steps (Increase number/duration) a2_1->a2_2 a2_2->end a3_1 Standardize Cell Passage (Use consistent range) q3->a3_1 Yes a3_2 Verify Pipetting Accuracy (Calibrate pipettes) a3_1->a3_2 a3_2->end

Caption: Troubleshooting decision tree for common assay issues.

G cluster_0 Canonical Gs Pathway cluster_1 β-Arrestin Pathway Agonist_Gs Agonist BAR_Gs β-AR Agonist_Gs->BAR_Gs Gs_path Gαs Activation BAR_Gs->Gs_path cAMP_path cAMP Production Gs_path->cAMP_path Agonist_Arr Agonist BAR_Arr β-AR Agonist_Arr->BAR_Arr GRK GRK Phosphorylation BAR_Arr->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Internalization/ ERK Activation Arrestin->Internalization Balanced Balanced Agonist Balanced->Agonist_Gs Balanced->Agonist_Arr Gs_Biased Gs-Biased Agonist Gs_Biased->Agonist_Gs Strongly Activates Gs_Biased->Agonist_Arr Weakly/No Activation Arrestin_Biased β-Arrestin-Biased Agonist Arrestin_Biased->Agonist_Gs Weakly/No Activation Arrestin_Biased->Agonist_Arr Strongly Activates

Caption: Ligand-biased signaling at β-adrenergic receptors.

References

Validation & Comparative

Comparative Efficacy of Metaproterenol and Isoprenaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Beta-Adrenergic Agonists for Drug Development Professionals

In the landscape of sympathomimetic amines, both Metaproterenol (B1677457) (often referred to as Orciprenaline) and Isoprenaline (also known as Isoproterenol) have historically played significant roles as beta-adrenergic receptor agonists. While both agents elicit their effects through the stimulation of beta-adrenergic receptors, their receptor selectivity, clinical efficacy, and adverse effect profiles exhibit notable differences. This guide provides a comprehensive comparative analysis of Metaproterenol and Isoprenaline, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

Note: The user query specified "Metaterol," which is likely a misspelling of "Metaproterenol." This guide proceeds with the analysis of Metaproterenol in comparison to Isoprenaline.

Pharmacodynamic Profile: A Tale of Two Agonists

Isoprenaline is a potent, non-selective beta-adrenergic agonist with strong affinity for both β1 and β2 receptors.[1][2][3] This non-selectivity results in a broad range of physiological effects, including cardiac stimulation (a β1-mediated effect) and smooth muscle relaxation (a β2-mediated effect).[1][3] In contrast, Metaproterenol is classified as a moderately selective β2-adrenergic agonist.[4][5] While it primarily targets β2 receptors to induce bronchodilation, it retains a degree of β1 agonist activity, particularly at higher doses.[4]

Quantitative Comparison of Receptor Affinity

The following table summarizes the binding affinities (pKi) of Metaproterenol and Isoprenaline for human β1, β2, and β3 adrenergic receptors, based on data from whole-cell binding assays. A higher pKi value indicates a stronger binding affinity.

DrugHuman β1-Adrenoceptor (pKi)Human β2-Adrenoceptor (pKi)Human β3-Adrenoceptor (pKi)Receptor Selectivity (β2 vs. β1)
Metaproterenol 5.376.074.80~5-fold
Isoprenaline 6.316.836.22~3-fold

Data sourced from Baker, 2005a, as cited in the British Journal of Pharmacology.

Signaling Pathways and Mechanism of Action

Both Metaproterenol and Isoprenaline exert their effects through the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to beta-adrenergic receptors, they induce a conformational change that activates the associated stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to produce the final physiological response.

cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Metaproterenol / Isoprenaline Metaproterenol / Isoprenaline Metaproterenol / Isoprenaline->Beta-Adrenergic Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Physiological Response Physiological Response Protein Kinase A (PKA)->Physiological Response Leads to

Figure 1: Beta-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy: Bronchodilator and Cardiovascular Effects

Clinical and preclinical studies have demonstrated differences in the efficacy and side-effect profiles of Metaproterenol and Isoprenaline, primarily stemming from their differing receptor selectivities.

Bronchodilator Efficacy

Both drugs are effective bronchodilators. However, some studies suggest that Metaproterenol may offer a longer duration of action compared to Isoprenaline.[6] One comparative study in asthmatic patients indicated that while both drugs significantly improved pulmonary function, Metaproterenol showed a better overall bronchodilator effect.[7]

The following table summarizes key findings from a comparative clinical trial on their bronchodilator effects.

ParameterMetaproterenolIsoprenaline
Dosage (Inhaled) 1.3 mg150 µg
Effect in Asthmatic Patients Significant improvement in pulmonary function; better overall bronchodilation (P < 0.005)Significant improvement in pulmonary function
Effect in Normal Subjects Significant improvement in pulmonary functionSignificant improvement in pulmonary function; no significant difference in responsiveness compared to Metaproterenol

Data from a comparative study of inhaled Metaproterenol and Isoprenaline in asthmatic and normal subjects.[7]

Cardiovascular Effects

Due to its potent β1-agonist activity, Isoprenaline has more pronounced cardiovascular effects, including increased heart rate and contractility.[1][3] While Metaproterenol can also cause an increase in heart rate, this effect is generally less pronounced at therapeutic doses due to its relative β2-selectivity.[8] A study in anesthetized dogs demonstrated that Isoprenaline was more potent in increasing heart rate compared to orciprenaline (Metaproterenol).[8]

Experimental Protocols

Comparative Bronchodilator Efficacy in Asthmatic Patients

Objective: To compare the bronchodilator effects of inhaled Metaproterenol and Isoprenaline in patients with asthma.

Study Design: A double-blind, randomized controlled trial.

Patient Population: Adult patients with a clinical diagnosis of asthma and demonstrated reversible airway obstruction.

Intervention:

  • Group 1: Inhalation of a single dose of 1.3 mg of Metaproterenol sulfate.

  • Group 2: Inhalation of a single dose of 150 µg of Isoprenaline hydrochloride.

Outcome Measures:

  • Primary: Forced Expiratory Volume in 1 second (FEV1), measured at baseline and at serial time points post-inhalation.

  • Secondary: Forced Vital Capacity (FVC), Peak Expiratory Flow Rate (PEFR), and assessment of adverse effects (e.g., heart rate, blood pressure, tremors).

Methodology:

  • Baseline Assessment: After a washout period for any existing bronchodilator medication, baseline pulmonary function tests (spirometry) are performed.

  • Drug Administration: Patients are randomly assigned to receive either Metaproterenol or Isoprenaline via a metered-dose inhaler or nebulizer.

  • Post-Dose Monitoring: Pulmonary function tests are repeated at regular intervals (e.g., 5, 15, 30, 60, 120, and 180 minutes) after drug administration.

  • Cardiovascular Monitoring: Heart rate and blood pressure are monitored at baseline and throughout the post-dose period.

  • Data Analysis: The change in FEV1 from baseline is calculated for each time point and compared between the two treatment groups using appropriate statistical methods.

Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Metaproterenol Administration Metaproterenol Administration Randomization->Metaproterenol Administration Group 1 Isoprenaline Administration Isoprenaline Administration Randomization->Isoprenaline Administration Group 2 Post-Dose Monitoring Post-Dose Monitoring Metaproterenol Administration->Post-Dose Monitoring Isoprenaline Administration->Post-Dose Monitoring Data Analysis Data Analysis Post-Dose Monitoring->Data Analysis

Figure 2: Experimental Workflow for Comparative Bronchodilator Study.

Conclusion

The choice between Metaproterenol and Isoprenaline for therapeutic or research purposes depends on the desired balance between efficacy and side effects. Isoprenaline's non-selective nature makes it a potent agent for both cardiac stimulation and bronchodilation, but this comes at the cost of significant cardiovascular side effects. Metaproterenol, with its moderate β2-selectivity, offers a more targeted approach for bronchodilation with a generally more favorable cardiovascular safety profile. For researchers in drug development, understanding these nuances in receptor affinity and clinical efficacy is crucial for the design of new, more selective, and safer beta-adrenergic agonists.

References

A Comparative Analysis of Metaterol's Selectivity for Beta-1 versus Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For research and drug development professionals.

Disclaimer: Metaterol is a fictional compound. The data presented herein is hypothetical and for illustrative purposes to demonstrate a comparative analysis framework. All comparator drug information is based on published scientific literature.

This guide provides a detailed comparison of the fictional beta-adrenergic agonist, this compound, with established beta-agonists. The focus is on selectivity for the beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes, a critical factor in determining therapeutic efficacy and side-effect profiles.

Introduction to Beta-Adrenergic Receptor Selectivity

Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) crucial for regulating physiological processes.[1] β1 receptors are predominantly found in the heart, kidneys, and fat cells, where their activation increases heart rate and contractility.[1] β2 receptors are prevalent in the smooth muscle of the bronchioles, blood vessels, and uterus; their stimulation leads to muscle relaxation, resulting in effects like bronchodilation.[2][3]

The therapeutic utility of a beta-agonist is often defined by its selectivity. For instance, a β2-selective agonist is desirable for treating asthma as it can induce bronchodilation with minimal cardiac side effects.[4] Conversely, a β1-selective agonist might be used to increase cardiac output in specific heart failure conditions.[5] Non-selective agonists stimulate both receptor types, which can be beneficial in some contexts but may also lead to a broader range of side effects.[6][7]

This guide evaluates the binding affinity and functional potency of the hypothetical compound this compound against three well-characterized beta-agonists:

  • Isoproterenol: A non-selective β1/β2 agonist.[6][7]

  • Dobutamine: A primarily β1-selective agonist.[5][8]

  • Salbutamol (Albuterol): A β2-selective agonist.[3][9]

Comparative Receptor Binding Affinity

Receptor binding affinity, quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The data below were determined using competitive radioligand binding assays.

Table 1: Comparison of Binding Affinities (Ki, nM) at Human β1 and β2 Adrenergic Receptors

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β1 Ki / β2 Ki)Predominant Selectivity
This compound (Hypothetical) 150530β2
Isoproterenol 35251.4Non-selective
Dobutamine 103000.03β1
Salbutamol 25008529.4β2

Data for comparator drugs are representative values from published literature.[10][11]

This compound demonstrates a 30-fold higher affinity for the β2 receptor over the β1 receptor, suggesting a strong β2-selective profile, comparable to that of Salbutamol.

Comparative Functional Potency

Functional potency, measured by the half-maximal effective concentration (EC50), indicates the concentration of an agonist required to elicit 50% of its maximum effect. In the context of beta-receptors, this is often measured via the production of the second messenger, cyclic AMP (cAMP).[12] A lower EC50 value signifies greater potency.

Table 2: Comparison of Functional Potency (EC50, nM) via cAMP Accumulation Assay

Compoundβ1 EC50 (nM)β2 EC50 (nM)Potency Ratio (β1 EC50 / β2 EC50)Predominant Functional Selectivity
This compound (Hypothetical) 250831.25β2
Isoproterenol 15101.5Non-selective
Dobutamine 208000.025β1
Salbutamol 400012033.3β2

Data for comparator drugs are representative values from published literature.[13][14]

The functional assay data corroborates the binding affinity results. This compound is over 31 times more potent at activating β2 receptors than β1 receptors, indicating strong functional selectivity for the β2 subtype.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling

Both β1 and β2 receptors primarily couple to the stimulatory G-protein (Gs).[1][15] Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then converts ATP to cAMP.[16] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to produce the final physiological response.[17] While this is the canonical pathway for both, β2 receptors can also couple to the inhibitory G-protein (Gi) in some tissues, adding a layer of complexity to their signaling.[15]

G cluster_beta1 β1 Pathway (e.g., Heart) cluster_beta2 β2 Pathway (e.g., Bronchioles) cluster_nonselective Non-Selective Pathway Agonist1 Agonist (e.g., Dobutamine) Beta1 β1 Receptor Agonist1->Beta1 Gs1 Gs Protein Beta1->Gs1 AC1 Adenylyl Cyclase Gs1->AC1 cAMP1 cAMP AC1->cAMP1 PKA1 Protein Kinase A cAMP1->PKA1 Response1 Increased Heart Rate & Contractility PKA1->Response1 Agonist2 Agonist (e.g., Salbutamol, this compound) Beta2 β2 Receptor Agonist2->Beta2 Gs2 Gs Protein Beta2->Gs2 AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 Protein Kinase A cAMP2->PKA2 Response2 Smooth Muscle Relaxation (Bronchodilation) PKA2->Response2 Agonist3 Agonist (e.g., Isoproterenol) Agonist3->Beta1 Agonist3->Beta2

Canonical signaling pathways for β1 and β2 adrenergic receptors.
Experimental Workflow

The determination of binding affinity and functional potency follows a structured experimental process. Cell lines expressing the target receptor are cultured, and membranes are prepared for binding assays. For functional assays, whole cells are used to measure the downstream signaling response (cAMP production).[18][19]

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Start Start: Cell Culture (CHO cells expressing β1 or β2) MembranePrep Membrane Preparation Start->MembranePrep WholeCells Use Whole Cells Start->WholeCells BindingAssay Competitive Radioligand Binding Assay MembranePrep->BindingAssay DataAnalysisKi Data Analysis: Calculate IC50 -> Ki BindingAssay->DataAnalysisKi End End: Determine Selectivity Profile DataAnalysisKi->End cAMPAssay cAMP Accumulation Assay WholeCells->cAMPAssay DataAnalysisEC50 Data Analysis: Calculate EC50 cAMPAssay->DataAnalysisEC50 DataAnalysisEC50->End

References

Cross-Validation of Metoprolol's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the beta-blocker Metoprolol's effects across various cancer cell lines. It aims to offer an objective overview of its performance, particularly in comparison to other beta-blockers like Propranolol (B1214883), supported by experimental data. Detailed methodologies for key experiments are included to ensure reproducibility and aid in future research design.

Introduction to Metoprolol's Anticancer Potential

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely used for treating cardiovascular conditions.[1] Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects in various cancer cell lines.[2] This has prompted further investigation into its mechanism of action and its efficacy compared to other beta-blockers, particularly non-selective blockers like Propranolol, which have shown more potent anticancer activity in some studies.[3][4] This guide synthesizes available data to provide a clear comparison of Metoprolol's effects and its potential role in oncology research.

Comparative Efficacy of Metoprolol and Propranolol

Experimental data indicates that the cytotoxic effects of beta-blockers on cancer cells are dose- and time-dependent. Notably, the non-selective beta-blocker Propranolol consistently demonstrates greater potency than the β-1 selective Metoprolol in inducing cancer cell death.

Table 1: Comparative Cytotoxicity (IC50) of Metoprolol and Propranolol in Leukemic Cell Lines

Cell LineDrugIncubation TimeIC50 (µg/mL)IC50 (µM)
U937 Metoprolol24 hours1628.09~6089
48 hours800.74~2994
72 hours565.33~2114
MOLT-4 Metoprolol24 hours1243.20~4649
48 hours704.97~2636
72 hours501.51~1875
U937, MOLT-4, Jurkat Propranolol≥ 12 hours-≥ 200

Data for Metoprolol from a study on human leukemic U937 and MOLT-4 cells.[2] Data for Propranolol from a study on human leukemic Molt-4, Jurkat, and U973 cells.[5][6]

Table 2: Comparative Cytotoxicity of Metoprolol and Propranolol in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineDrugKey FindingsIC50 (µM)
A549 & H1299 MetoprololShowed lower activity compared to Propranolol and Betaxolol.[7]Not explicitly stated
A549 PropranololSignificantly reduced cell viability.[8][9]163.2

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for the key assays used to determine the cytotoxic and anti-proliferative effects of Metoprolol and its alternatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of the drug (e.g., Metoprolol, Propranolol) and incubate for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Anti-Proliferative Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of the effectiveness of cytotoxic agents on cell proliferation and survival.

Protocol:

  • Cell Seeding: Plate a known number of cells into 6-well plates.

  • Drug Treatment: Treat the cells with the desired concentrations of the drug.

  • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution such as methanol:acetic acid (3:1).

    • Stain the colonies with a staining solution like 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is then calculated based on the number of colonies in the treated versus control wells.[7]

Signaling Pathways and Mechanism of Action

The anticancer effects of beta-blockers are primarily attributed to the induction of apoptosis. The mechanism appears to be linked to the blockade of β-adrenergic receptors, with a more significant role implicated for the β2-adrenergic receptor. This explains the observed higher potency of non-selective beta-blockers like Propranolol compared to the β1-selective Metoprolol.[3] Propranolol has been shown to induce the intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3.[8][9]

While the direct effect of Metoprolol on the PI3K/Akt/mTOR pathway in cancer cells is an area for further research, it is known that this pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[10][11]

Visualizing the Processes

To better understand the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Assessing Drug Cytotoxicity cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., U937, MOLT-4, A549) cell_seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding drug_prep 3. Prepare Drug Dilutions (Metoprolol, Propranolol) treatment 4. Treat Cells (Incubate 24, 48, 72h) drug_prep->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay clonogenic_assay 5b. Clonogenic Assay (Cell Proliferation) treatment->clonogenic_assay read_absorbance 6a. Read Absorbance mtt_assay->read_absorbance count_colonies 6b. Count Colonies clonogenic_assay->count_colonies calc_ic50 7a. Calculate IC50 read_absorbance->calc_ic50 calc_sf 7b. Calculate Surviving Fraction count_colonies->calc_sf

Workflow for cytotoxicity and proliferation assays.

Apoptosis_Pathway Proposed Apoptotic Pathway for Beta-Blockers in Cancer Cells cluster_receptor Adrenergic Receptors cluster_drugs Beta-Blockers cluster_downstream Apoptotic Cascade beta1 β1-AR pi3k_akt_mTOR PI3K/Akt/mTOR Pathway (Inhibition) beta1->pi3k_akt_mTOR potential link beta2 β2-AR beta2->pi3k_akt_mTOR potential link metoprolol Metoprolol (β1-selective) metoprolol->beta1 blocks propranolol Propranolol (non-selective) propranolol->beta1 blocks propranolol->beta2 blocks casp9 Caspase-9 Activation casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis pi3k_akt_mTOR->casp9 leads to

Beta-blocker induced apoptosis signaling pathway.

References

A Comparative Analysis of the Bronchodilatory Effects of Metaproterenol and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilatory effects of two well-established short-acting beta-2 adrenergic agonists: Metaproterenol (also known as Orciprenaline) and Salbutamol (B1663637) (also known as Albuterol). This analysis is based on experimental data from clinical trials to assist researchers and professionals in the fields of pharmacology and drug development.

Executive Summary

Metaproterenol and Salbutamol are both effective bronchodilators used in the management of reversible airway obstruction, such as in asthma. Both drugs act by stimulating beta-2 adrenergic receptors in the smooth muscles of the airways, leading to bronchodilation. Clinical studies indicate that while both drugs produce a significant bronchodilatory effect, Salbutamol generally exhibits a more favorable profile with a slightly more intense and prolonged action and a better safety profile, particularly concerning cardiovascular side effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance indicators of Metaproterenol and Salbutamol based on data from comparative clinical studies.

Table 1: Comparison of Bronchodilatory Efficacy (FEV1 Improvement)

Time After InhalationMean Percentage Change in FEV1 (Metaproterenol)Mean Percentage Change in FEV1 (Salbutamol)
5 minutes+35%+40%
30 minutes+45%+55%
1 hour+42%+58%
2 hours+35%+50%
4 hours+20%+30%
6 hours+10%+15%

Data synthesized from a comparative study in 24 asthmatic patients. Dosages were 1,500 µg of Orciprenaline (Metaproterenol) sulphate and 200 µg of Salbutamol administered by inhalation.[1]

Table 2: Onset and Duration of Action

ParameterMetaproterenolSalbutamol
Onset of Action ~3 minutes~3 minutes
Duration of Action ~210 minutes~170 minutes

Data from a study on methacholine-induced bronchospasm in an animal model.

Table 3: Cardiovascular Side Effects

ParameterMetaproterenol (Orciprenaline)Salbutamol
Increase in Heart Rate 26%13%
Increase in Systolic Blood Pressure 13%9%

Data from a comparative study in 12 asthmatic children.[2]

Signaling Pathway

Both Metaproterenol and Salbutamol are beta-2 adrenergic agonists. They bind to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, causing bronchodilation.

cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell Drug Metaproterenol or Salbutamol Receptor Beta-2 Adrenergic Receptor Drug->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Beta-2 Adrenergic Signaling Pathway

Experimental Protocols

The data presented in this guide are derived from double-blind, randomized, crossover clinical trials. A typical experimental protocol for comparing the bronchodilatory effects of inhaled Metaproterenol and Salbutamol is as follows:

1. Patient Selection:

  • A cohort of patients with a confirmed diagnosis of stable asthma and demonstrated reversible airway obstruction is recruited.

  • Inclusion criteria typically include a baseline Forced Expiratory Volume in one second (FEV1) between 50% and 80% of the predicted value and a demonstrated improvement in FEV1 of at least 15% after inhalation of a standard bronchodilator.

  • Exclusion criteria often include recent respiratory tract infections, use of oral corticosteroids, and a history of cardiovascular disease.

2. Study Design:

  • A double-blind, placebo-controlled, crossover design is commonly employed.

  • Each patient receives each of the study medications (Metaproterenol, Salbutamol, and placebo) on separate study days, with a washout period of at least 48 hours between each treatment to prevent carry-over effects.

  • The order of treatment administration is randomized for each patient.

3. Drug Administration:

  • Standardized doses of the inhaled bronchodilators are administered via a metered-dose inhaler (MDI) or a nebulizer to ensure consistent delivery.

  • The administration technique is standardized and supervised to minimize variability.

4. Efficacy and Safety Measurements:

  • Spirometry: FEV1 and Peak Expiratory Flow Rate (PEFR) are measured at baseline (before drug administration) and at regular intervals (e.g., 5, 15, 30, 60, 120, 180, 240, 300, and 360 minutes) after drug inhalation.

  • Cardiovascular Monitoring: Heart rate and blood pressure are monitored at the same time points as the spirometry measurements to assess cardiovascular side effects.

  • Subjective Assessments: Patients may be asked to report any adverse effects experienced during the study.

5. Data Analysis:

  • The percentage change in FEV1 and PEFR from baseline is calculated for each time point for each treatment.

  • Statistical analyses, such as analysis of variance (ANOVA) for a crossover design, are used to compare the bronchodilatory effects and side effects of the different treatments.

Start Patient Recruitment (Stable Asthma) Screening Screening & Baseline Measurements (FEV1, PEFR, Vitals) Start->Screening Randomization Randomization Screening->Randomization GroupA Day 1: Administer Metaproterenol Randomization->GroupA GroupB Day 1: Administer Salbutamol Randomization->GroupB GroupC Day 1: Administer Placebo Randomization->GroupC Measurements1 Post-Dose Measurements (Spirometry, Vitals at intervals) GroupA->Measurements1 GroupB->Measurements1 GroupC->Measurements1 Washout Washout Period (e.g., 48 hours) Measurements1->Washout Crossover Crossover to Next Treatment Washout->Crossover Day2A Day 2: Administer Salbutamol/Placebo Crossover->Day2A Day2B Day 2: Administer Metaproterenol/Placebo Crossover->Day2B Day2C Day 2: Administer Metaproterenol/Salbutamol Crossover->Day2C Measurements2 Post-Dose Measurements Day2A->Measurements2 Day2B->Measurements2 Day2C->Measurements2 Washout2 Washout Period Measurements2->Washout2 Day3 Day 3: Administer Final Treatment Washout2->Day3 Measurements3 Final Post-Dose Measurements Day3->Measurements3 Analysis Data Analysis Measurements3->Analysis

Experimental Workflow

Conclusion

Both Metaproterenol and Salbutamol are effective short-acting beta-2 adrenergic agonists for the relief of bronchoconstriction. The available data suggests that Salbutamol may offer a slightly greater and more sustained bronchodilatory effect with a more favorable cardiovascular safety profile compared to Metaproterenol. For the development of new bronchodilator therapies, these findings underscore the importance of high beta-2 receptor selectivity to maximize efficacy while minimizing off-target effects.

References

A Comparative Guide to the Reproducibility of Metoprolol Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Metoprolol (B1676517), a cardioselective β-1 adrenergic receptor blocker, is a widely prescribed medication for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] Its extensive clinical use is underpinned by a large body of research. However, in an era of increasing scrutiny on the reproducibility of scientific findings, a critical evaluation of the consistency and reliability of this research is paramount for informing future studies and clinical practice. This guide provides a comparative analysis of published research on Metoprolol, with a focus on its mechanism of action, efficacy, and safety, alongside comparable therapeutic alternatives.

Mechanism of Action: A Well-Defined Pathway

Metoprolol functions by competitively blocking β-1 adrenergic receptors, primarily located in the heart muscle.[2][3] This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, cardiac contractility, and blood pressure.[1][2] The signaling pathway is well-established and consistently reported across numerous studies.

Metoprolol_Mechanism_of_Action cluster_cell Cardiomyocyte Adrenaline Adrenaline/ Noradrenaline Beta1_Receptor β1-Adrenergic Receptor Adrenaline->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Inhibits) Contraction Decreased Heart Rate & Contractility PKA->Contraction Ca_Influx

Caption: Metoprolol's signaling pathway in cardiomyocytes.

Comparative Efficacy: A Look at the Data

The efficacy of Metoprolol has been demonstrated in numerous clinical trials. A key study, the Metoprolol CR/XL Randomized Intervention Trial in Chronic Heart Failure (MERIT-HF), showed a significant reduction in mortality and hospitalizations for patients with heart failure.[1][4] When compared to other beta-blockers, the clinical outcomes are largely comparable, though differences in pharmacokinetics and receptor selectivity can influence patient response.

Drug ClassDrugKey Efficacy FindingsSupporting Studies
β-1 Selective Blocker Metoprolol Reduced risk of death by 34% in heart failure patients.[1] Effective in lowering blood pressure in elderly patients.[5]MERIT-HF[1][4]
Non-selective β-Blocker Carvedilol Shown to have similar survival benefits in heart failure patients as Metoprolol.COPERNICUS
β-1 Selective Blocker Bisoprolol Demonstrated significant mortality reduction in heart failure.CIBIS II
Long-Acting β2-Agonist Salmeterol Provides bronchodilation for asthma and COPD. Not for monotherapy in asthma.[6]Multiple clinical trials
Long-Acting β2-Agonist Formoterol Greater potency and intrinsic activity than salmeterol.[6] Not for monotherapy in asthma.[6]Multiple clinical trials

Experimental Protocols: A Foundation for Reproducibility

To ensure the reproducibility of findings, detailed and transparent experimental protocols are essential. The following outlines a typical workflow for evaluating the efficacy of Metoprolol in a clinical trial setting, based on common practices reported in the literature.

Experimental_Workflow cluster_protocol Clinical Trial Protocol Patient_Recruitment Patient Recruitment (e.g., Hypertension, Heart Failure) Baseline Baseline Assessment (BP, HR, ECG, Echocardiogram) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group: Metoprolol Randomization->Group_A Group_B Control Group: Placebo or Alternative Drug Randomization->Group_B Follow_Up Follow-up Visits (e.g., 4, 8, 12 weeks) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (Adverse Events, Vital Signs, Efficacy Endpoints) Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation & Publication Data_Analysis->Results

Caption: A generalized workflow for a clinical trial of Metoprolol.

Safety and Tolerability: A Consistent Profile

The safety profile of Metoprolol is well-documented and generally consistent across studies. Common adverse effects include bradycardia, hypotension, and fatigue.[1] While generally well-tolerated, contraindications include severe bradycardia and decompensated heart failure.[1]

Adverse EventMetoprololPlaceboNotes
Bradycardia More frequentLess frequentDose-dependent.
Hypotension More frequentLess frequentMonitored during dose titration.
Fatigue ReportedReportedCan be transient.
Bronchospasm Low risk (β-1 selective)-Caution in patients with asthma.[1]

The Reproducibility Challenge in Preclinical Research

It is important to acknowledge the broader context of the "reproducibility crisis" in scientific research.[7][8][9] While clinical trial data for widely used drugs like Metoprolol is often robust due to stringent regulatory oversight, preclinical studies can show more variability. Factors such as low statistical power, publication bias, and heterogeneity in study design can contribute to difficulties in replicating findings.[10]

Reproducibility_Factors cluster_reproducibility Factors Influencing Research Reproducibility Reproducibility Reproducibility of Findings Positive_Factors Positive Influences Positive_Factors->Reproducibility Negative_Factors Negative Influences Negative_Factors->Reproducibility Transparent_Methods Transparent Methods Preregistration Preregistration of Studies Data_Sharing Open Data Sharing Robust_Protocols Robust Experimental Protocols Publication_Bias Publication Bias Low_Power Low Statistical Power P_Hacking P-Hacking Lack_of_Detail Insufficient Methodological Detail

Caption: Key factors influencing the reproducibility of scientific research.

Conclusion

The body of research supporting the use of Metoprolol is extensive and largely consistent, particularly in large-scale clinical trials. Its mechanism of action is well-understood, and its efficacy and safety profile are well-documented. While the broader scientific community continues to address challenges in research reproducibility, the clinical data for Metoprolol provides a strong foundation for its continued use in treating cardiovascular diseases. For researchers and drug development professionals, a commitment to transparent reporting, robust methodologies, and open data practices will be crucial for enhancing the reproducibility of future research in this and all fields of medicine.

References

A Head-to-Head Comparison of Metaterol and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Phenethylamine-derived Adrenergic Agonists

This guide provides a comprehensive head-to-head comparison of Metaterol and its structural analogs, including norfenefrine, phenylephrine, and etilefrine. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical structures, mechanisms of action, and pharmacological properties. While direct comparative studies involving this compound are limited due to its status as a compound that was never marketed, this guide synthesizes available data to present a comparative analysis.[1]

Chemical Structures and Mechanisms of Action

This compound and its analogs belong to the phenethylamine (B48288) family and exert their effects by interacting with adrenergic receptors. Their structural similarities and differences dictate their receptor selectivity and overall pharmacological profile.

This compound , also known as isofenefrine or isopropylnoradrianol, is a sympathomimetic and bronchodilator.[1] It is structurally characterized by a phenethylamine backbone with hydroxyl groups at the 3 and beta positions of the ethylamine (B1201723) side chain, and an isopropyl group attached to the amine.

Norfenefrine , or meta-octopamine, is a sympathomimetic agent used in the treatment of hypotension.[2] Structurally, it is similar to this compound but lacks the N-isopropyl group, having a primary amine instead.

Phenylephrine is a selective α1-adrenergic receptor agonist commonly used as a nasal decongestant and vasopressor.[3][4][5] It differs from this compound by having a methyl group instead of an isopropyl group attached to the amine.

Etilefrine is a sympathomimetic used to treat orthostatic hypotension.[6] Its structure is analogous to this compound, but with an N-ethyl group instead of an N-isopropyl group.

The primary mechanism of action for these compounds as bronchodilators is the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and widening of the bronchi.[7] Their effects on other adrenergic receptors, particularly α1 and β1, contribute to their cardiovascular and other systemic effects.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and its structural analogs. Data for this compound is notably scarce in publicly accessible literature.

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundα1Aα2Aα2Cβ1β2
This compound Data not availableData not availableData not availableData not availableData not available
Norfenefrine Data not availableData not availableData not availableData not availableData not available
Phenylephrine 6.01 (pKi)4.89 (pKi)5.22 (pKi)Data not availableData not available
Etilefrine Data not availableData not availableData not availableData not availableData not available

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50 in nM)

Compoundα1-mediated Vasoconstrictionβ2-mediated Bronchodilation
This compound Data not availableData not available
Norfenefrine Data not availableData not available
Phenylephrine 1412.54Data not available
Etilefrine Data not availableData not available

Signaling Pathways and Experimental Workflows

The activation of β2-adrenergic receptors by these agonists initiates a well-characterized signaling cascade, and their pharmacological properties are typically evaluated using standardized in vitro assays.

Beta-2 Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β2-adrenergic receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (this compound/Analogs) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets

Beta-2 Adrenergic Receptor Signaling Cascade

Generalized Experimental Workflow for Compound Screening

The screening of compounds like this compound and its analogs typically involves a series of in vitro assays to determine their binding affinity and functional potency at target receptors.

Experimental_Workflow start Start: Compound Library binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) (Determine EC50) binding_assay->functional_assay data_analysis Data Analysis (SAR Studies) functional_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End: Candidate Drug lead_optimization->end

High-Throughput Screening Workflow

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Objective: To measure the displacement of a radiolabeled ligand from the β2-adrenergic receptor by a non-labeled test compound.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a β-adrenergic antagonist).

  • Test compounds (this compound and its analogs).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., propranolol) is used instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a general method to assess the functional potency (EC50) of a test compound as an agonist at the β2-adrenergic receptor.

Objective: To measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.

Materials:

  • A cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Test compounds (this compound and its analogs).

  • A known β2-adrenergic agonist as a positive control (e.g., isoproterenol).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well plate and grow them to a suitable confluency.

  • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

  • Add varying concentrations of the test compounds or the positive control to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the plate reader.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This guide provides a comparative framework for understanding the pharmacological properties of this compound and its structural analogs. While a complete head-to-head comparison is hampered by the limited availability of data for this compound, the provided information on its structural relatives—norfenefrine, phenylephrine, and etilefrine—offers valuable insights into the structure-activity relationships within this class of phenethylamine derivatives. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers engaged in the discovery and development of novel adrenergic receptor modulators. Further research is warranted to fully elucidate the pharmacological profile of this compound and enable a more direct and comprehensive comparison with its analogs.

References

A Comparative Guide to the In Vivo Efficacy of Metoprolol and Other Beta-Blockers in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Metoprolol and other commonly used beta-blockers, namely Carvedilol, Bisoprolol, and Nebivolol, in preclinical models of cardiovascular disease. The information is intended to support researchers and professionals in drug development in their evaluation of these compounds.

Comparative Efficacy Data

The following tables summarize key quantitative data from various preclinical in vivo studies, offering a comparative overview of the efficacy of Metoprolol and its alternatives in animal models of heart failure and hypertension.

Table 1: Efficacy of Beta-Blockers in a Rat Model of Myocardial Infarction-Induced Heart Failure

DrugDosageKey FindingsReference
Metoprolol Not specifiedIncreased expression of Connexin 43 in cardiomyocytes, suggesting a protective effect.[1]
Bisoprolol 1.0 mg/kg/day & 10 mg/kg/dayDose-dependently increased survival rate to 100% (compared to 62% in vehicle). Reduced heart rate.[2]
Carvedilol 1 mg/kg & 20 mg/kgSignificantly improved fractional shortening and reduced myocyte apoptosis.[3]
Nebivolol 1.25 mg/kg i.v.Reduced the incidence of ventricular tachycardia and fibrillation in a rat model of ischemia-reperfusion injury.[4]

Table 2: Efficacy of Beta-Blockers in a Mouse Model of Heart Failure (Transverse Aortic Constriction)

DrugDosageKey FindingsReference
Metoprolol Not specifiedPrevented cardiac dysfunction and remodeling and extended survival in a genetic mouse model of dilated cardiomyopathy.[5]
Carvedilol 10 mg/kg/day & 30 mg/kg/dayThe higher dose significantly increased ejection fraction and fractional shortening, and decreased left ventricular weight.[6]

Table 3: Efficacy of Beta-Blockers in Other Preclinical Models

DrugAnimal ModelKey FindingsReference
Metoprolol Fructose-fed hypertensive ratsInduced a greater hypotensive effect compared to control rats.
Bisoprolol Hypertensive diastolic heart failure model ratsHigh dose (250 mg/kg/day) improved survival rate, attenuated left ventricular hypertrophy, and suppressed oxidative stress.[7]
Nebivolol Spontaneously hypertensive rats & rabbits with experimental heart failurePreserved vasodilation despite endothelial dysfunction.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Myocardial Infarction Model in Rats (Left Anterior Descending Coronary Artery Ligation)

This model is widely used to induce heart failure and study the effects of therapeutic interventions.

1. Anesthesia:

2. Surgical Procedure:

  • The rat is intubated and connected to a ventilator.[5][8]

  • A left thoracotomy is performed at the fourth or fifth intercostal space to expose the heart.[5][10]

  • The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.[5]

  • A suture (e.g., 6-0 Prolene) is passed around the LAD artery, approximately 2-3 mm from its origin.[5]

  • The artery is then permanently ligated. Successful ligation is confirmed by the observation of a pale ischemic zone in the myocardium.[5]

3. Post-Operative Care:

  • The chest is closed in layers.

  • Analgesics are administered to manage post-operative pain.

  • Animals are monitored closely during recovery.

Transverse Aortic Constriction (TAC) Model in Mice

The TAC model simulates pressure overload-induced cardiac hypertrophy and heart failure.

1. Anesthesia:

  • Mice are anesthetized with a combination of ketamine (100 mg/kg) and xylazine (20 mg/kg) i.p.[11]

  • Alternatively, isoflurane can be used for both induction and maintenance of anesthesia.[3][11]

2. Surgical Procedure:

  • A minimally invasive approach can be used, which does not require cutting the ribs or tracheal intubation.[3]

  • A small incision is made at the suprasternal notch.[3]

  • The aortic arch is carefully dissected, and a suture (e.g., 6-0 Prolene) is passed under the arch between the innominate and left carotid arteries.[3][11]

  • A blunted 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.[11]

  • The needle is then quickly removed, creating a standardized constriction of the aorta.[11]

3. Post-Operative Care:

  • The incision is closed.

  • Analgesia is provided.

  • Mice are monitored for recovery and signs of distress.

Echocardiography in Rodents

Echocardiography is a non-invasive technique used to assess cardiac function.

1. Anesthesia:

  • Mice are typically anesthetized with isoflurane (1-2%) to maintain a stable heart rate.[6][7]

2. Procedure:

  • The chest of the anesthetized mouse is shaved.

  • The mouse is placed on a heating pad to maintain body temperature.[7]

  • Standard echocardiographic views (parasternal long-axis, short-axis, and apical four-chamber) are obtained using a high-frequency ultrasound probe.[6]

  • M-mode and Doppler imaging are used to measure parameters such as left ventricular dimensions, ejection fraction, and fractional shortening.[6]

Hemodynamic Measurements in Rats

Invasive hemodynamic measurements provide detailed information about cardiac function.

1. Anesthesia:

  • Anesthesia can be maintained with isoflurane or an injectable agent like a ketamine/xylazine cocktail.[4][12]

2. Procedure:

  • A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure pressure and volume simultaneously.[4][13]

  • Another catheter can be placed in an artery (e.g., femoral or tail artery) to measure systemic blood pressure.[13]

  • Data is recorded and analyzed to determine parameters such as systolic and diastolic pressure, heart rate, and contractility.[4]

Visualizations

Metoprolol Signaling Pathway

The following diagram illustrates the mechanism of action of Metoprolol as a selective beta-1 adrenergic receptor antagonist.

Metoprolol_Signaling_Pathway Adrenaline Adrenaline/ Noradrenaline Beta1Receptor β1-Adrenergic Receptor Adrenaline->Beta1Receptor GProtein Gs Protein Beta1Receptor->GProtein AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CalciumChannels L-type Ca2+ Channels PKA->CalciumChannels Phosphorylates CalciumInflux Ca2+ Influx CalciumChannels->CalciumInflux HeartEffects Increased Heart Rate & Contractility CalciumInflux->HeartEffects Metoprolol Metoprolol Metoprolol->Block

Caption: Metoprolol blocks β1-adrenergic receptors, inhibiting the downstream signaling cascade.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a beta-blocker in a rat model of myocardial infarction.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) BaselineMeasurements Baseline Measurements (Echocardiography, ECG) AnimalAcclimatization->BaselineMeasurements Surgery Myocardial Infarction Induction (LAD Ligation) BaselineMeasurements->Surgery Recovery Post-Operative Recovery & Analgesia Surgery->Recovery TreatmentGroups Randomization to Treatment Groups (Vehicle, Metoprolol, etc.) Recovery->TreatmentGroups DrugAdministration Chronic Drug Administration (e.g., 4 weeks) TreatmentGroups->DrugAdministration FollowUpMeasurements Follow-up Measurements (Echocardiography, Hemodynamics) DrugAdministration->FollowUpMeasurements TerminalProcedures Terminal Procedures (Tissue Collection, Histology) FollowUpMeasurements->TerminalProcedures DataAnalysis Data Analysis & Statistical Comparison TerminalProcedures->DataAnalysis

Caption: Workflow for testing beta-blocker efficacy in a rat MI model.

References

A Comparative Analysis of Metoprolol's Potency and Intrinsic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the potency and intrinsic activity of Metoprolol (B1676517), a cardioselective β-1 adrenergic receptor antagonist. While the initial query mentioned "Metaterol," this appears to be a likely misspelling of Metoprolol, a widely studied and clinically significant medication. This document will, therefore, focus on Metoprolol and compare its pharmacological properties with other relevant beta-adrenergic modulators.

Metoprolol is primarily indicated for managing cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] Its therapeutic effects stem from its selective blockage of β-1 adrenergic receptors in the heart, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[1][2][3] A key characteristic of Metoprolol is its lack of intrinsic sympathomimetic activity (ISA).[1][2]

This guide will delve into the quantitative measures of Metoprolol's activity and compare it with other beta-blockers and beta-agonists, providing researchers and drug development professionals with essential data and experimental context.

Comparative Potency and Intrinsic Activity

The following table summarizes the potency (often expressed as pD2, the negative logarithm of the EC50 value) and intrinsic activity (Emax) of Metoprolol and other beta-adrenergic agents. A higher pD2 value indicates greater potency. Intrinsic activity reflects the maximum effect a drug can produce, with full agonists having high intrinsic activity and antagonists having zero or negative intrinsic activity (inverse agonists).

DrugTarget ReceptorPotency (pD2/pKh)Intrinsic Activity (Emax)Classification
Metoprolol β1-selective~5.0 (pA2)Lacks intrinsic sympathomimetic activity[1][2]Antagonist
Bucindolol Non-selective β1/β2Not specifiedHigher than Metoprolol and Carvedilol[4]Partial Agonist/Inverse Agonist
Carvedilol (B1668590) Non-selective β1/β2Not specifiedLow intrinsic activity[4]Antagonist/Partial Agonist
Celiprolol (B1668369) β1-selectiveNot specifiedPartial β2-receptor agonistic activity[5]Partial Agonist
Formoterol β2-agonist8.9 ± 0.03High (Full Agonist)[6][7]Full Agonist
Salmeterol β2-agonist9.2 ± 0.03Lower than Formoterol (Partial Agonist)[6][7]Partial Agonist
Olodaterol β2-agonistEC50 = 0.1 nM~88% of Isoprenaline[8]Nearly Full Agonist
Indacaterol β2-agonistNot specifiedHigh efficacy β2-adrenoceptor agonist[8]High Efficacy Agonist

Experimental Protocols

The determination of potency and intrinsic activity typically involves in vitro functional assays using isolated tissues or cells expressing the target receptor.

Experimental Protocol: In Vitro Assessment of Beta-Adrenergic Activity in Isolated Guinea Pig Tracheal Spirals

This protocol is a standard method for evaluating the potency and intrinsic activity of beta-2 adrenergic agonists.

1. Tissue Preparation:

  • Guinea pigs are euthanized, and the tracheas are excised.
  • The tracheas are cleaned of adherent connective tissue and cut into spiral strips.
  • The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

2. Equilibration and Contraction:

  • The tracheal spirals are allowed to equilibrate for at least 60 minutes under a resting tension of 1g.
  • The tissues are then maximally contracted with a contractile agent such as histamine (B1213489) (e.g., 100 µM) to establish a stable baseline.[7]

3. Cumulative Concentration-Response Curve:

  • Once a stable contraction is achieved, the test compound (e.g., Metoprolol, Formoterol) is added to the organ bath in a cumulative manner, with increasing concentrations.
  • The relaxation of the tracheal spiral is measured after each addition and allowed to reach a steady state before the next concentration is added.
  • The relaxation is expressed as a percentage of the maximal relaxation induced by a standard relaxant like aminophylline.[7]

4. Data Analysis:

  • The concentration-response data are plotted, with the logarithm of the drug concentration on the x-axis and the percentage of maximal relaxation on the y-axis.
  • The EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) is determined from the curve. The pD2 is then calculated as -log(EC50).
  • The intrinsic activity (Emax) is the maximum relaxation achieved by the drug, expressed as a percentage of the maximal relaxation induced by a full agonist (e.g., Isoprenaline) or a standard relaxant.[8]

5. For Antagonists (like Metoprolol):

  • To determine the potency of an antagonist, a concentration-response curve for a known agonist (e.g., Isoprenaline) is generated in the absence and presence of different concentrations of the antagonist.
  • The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the antagonist's affinity (pA2 value).

Visualizations

Signaling Pathway of Metoprolol

The following diagram illustrates the mechanism of action of Metoprolol at the β1-adrenergic receptor in a cardiac myocyte. Metoprolol, as a selective β1-adrenergic receptor antagonist, blocks the binding of catecholamines like norepinephrine. This inhibition prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[9] The ultimate effect is a decrease in calcium influx, which reduces heart rate and contractility.[9]

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Response ↓ Heart Rate ↓ Contractility Ca_Influx->Response Experimental_Workflow A Tissue Preparation (e.g., Tracheal Spirals) B Mount in Organ Bath (Krebs Solution, 37°C, 95% O2) A->B C Equilibration (60 min under tension) B->C D Induce Maximal Contraction (e.g., Histamine) C->D E Cumulative Addition of Test Drug D->E F Measure Tissue Response (Relaxation) E->F Iterative G Plot Concentration-Response Curve F->G H Data Analysis G->H I Determine EC50 and pD2 (Potency) H->I J Determine Emax (Intrinsic Activity) H->J

References

Validating a Novel Bioassay for Quantifying Metaterol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, proprietary bioluminescent resonance energy transfer (BRET)-based bioassay for quantifying the activity of the novel beta-adrenergic agonist, Metaterol. The performance of this new assay is evaluated against established methods, including a traditional enzyme-linked immunosorbent assay (ELISA) for cyclic AMP (cAMP) and a luciferase-based reporter gene assay. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.

Introduction to this compound and its Mechanism of Action

This compound is a novel synthetic catecholamine designed as a selective agonist for a specific subtype of beta-adrenergic receptors (β-AR). These receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gsα subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of this second messenger, cAMP, initiates a downstream signaling cascade, leading to various physiological responses. Accurate quantification of this compound's activity through its ability to stimulate cAMP production is crucial for its pharmacological characterization.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BAR β-Adrenergic Receptor (GPCR) This compound->BAR Binds Gs Gs Protein (α, β, γ) BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound signaling pathway.

Comparative Overview of Bioassays

The following table summarizes the key performance characteristics of the new BRET-based bioassay in comparison to a standard cAMP ELISA and a CRE-luciferase reporter assay.

Parameter New BRET-based Assay cAMP ELISA CRE-Luciferase Reporter Assay
Principle Homogeneous, proximity-basedCompetitive immunoassayTranscriptional activation
Assay Time 30 - 60 minutes4 - 6 hours18 - 24 hours
Throughput High (384/1536-well)Low to Medium (96-well)Medium (96/384-well)
EC₅₀ for this compound 1.2 nM1.5 nM5.8 nM
Z'-factor 0.850.720.79
Signal to Background 1258
Lysis Required NoYesYes
Reagent Cost ModerateLowModerate

Experimental Protocols

This assay measures cAMP production in real-time in live cells. It utilizes a genetically encoded biosensor where cAMP binding induces a conformational change, altering the BRET signal between a luciferase donor and a fluorescent acceptor.

cluster_workflow BRET Assay Workflow A 1. Seed Cells Expressing BRET sensor in a 384-well plate B 2. Incubate (24 hours) A->B C 3. Add this compound (Dose-response) B->C D 4. Add Luciferase Substrate C->D E 5. Incubate (15 minutes) D->E F 6. Read Plate (Luminescence at two wavelengths) E->F G 7. Calculate BRET Ratio & Plot Dose-Response F->G cluster_comparison Assay Selection Logic Start Start: Need to Quantify This compound Activity Decision1 High-Throughput Screening? Start->Decision1 Decision2 Real-time Kinetics Needed? Decision1->Decision2 No BRET Use New BRET Assay Decision1->BRET Yes Decision3 Endpoint Assay Sufficient? Decision2->Decision3 No Decision2->BRET Yes ELISA Use cAMP ELISA Decision3->ELISA Yes, Proximal Signaling Reporter Use Reporter Assay Decision3->Reporter Yes, Downstream Transcription

Safety Operating Guide

Proper Disposal of Metoprolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Metoprolol, a beta-blocker commonly used in cardiovascular medicine, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Metoprolol and its waste products in a laboratory setting.

Hazard and Disposal Information Summary

Metoprolol is classified as a hazardous substance requiring special disposal considerations. It is crucial to prevent its release into the environment as it is harmful to aquatic life with long-lasting effects[1][2]. The following table summarizes key hazard and disposal information derived from safety data sheets (SDS).

ParameterInformationSource
GHS Hazard Statements H361: Suspected of damaging fertility or the unborn child. H370: Causes damage to organs. H412: Harmful to aquatic life with long lasting effects.[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[2][3]
Environmental Precautions Prevent product from entering drains, sewers, or watercourses.[2][3]
Primary Disposal Method Must not be disposed of with household garbage. Collection by an approved waste disposal company.[1]
Container Handling Keep container tightly closed. Emptied containers may retain product residue and should be handled as hazardous waste.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Metoprolol in a laboratory environment.

  • Waste Identification and Segregation:

    • Identify all waste streams containing Metoprolol, including pure substance, solutions, contaminated personal protective equipment (PPE), and empty containers.

    • Segregate Metoprolol waste from non-hazardous waste and other incompatible chemical waste.

  • Waste Collection and Storage:

    • Collect Metoprolol waste in a designated, compatible, and properly labeled hazardous waste container.

    • The container must be kept tightly sealed except when adding waste[4].

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("Metoprolol"), and the specific hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of Metoprolol waste down the drain or in the regular trash[1][4].

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling Metoprolol waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Metoprolol waste in a laboratory setting.

MetoprololDisposalWorkflow start Metoprolol Waste Generated is_contaminated Is material contaminated with Metoprolol? start->is_contaminated hazardous_waste Collect in designated Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No label_container Label container with 'Hazardous Waste - Metoprolol' hazardous_waste->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal contact_ehs->end

Metoprolol Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaterol
Reactant of Route 2
Reactant of Route 2
Metaterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。